molecular formula C12H16FNO B2744103 2-(Cyclohexyloxy)-6-fluoroaniline CAS No. 1178172-12-7

2-(Cyclohexyloxy)-6-fluoroaniline

Cat. No.: B2744103
CAS No.: 1178172-12-7
M. Wt: 209.264
InChI Key: NXBVPGBDLFNHRV-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)-6-fluoroaniline is a useful research compound. Its molecular formula is C12H16FNO and its molecular weight is 209.264. The purity is usually 95%.
BenchChem offers high-quality 2-(Cyclohexyloxy)-6-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclohexyloxy)-6-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexyloxy-6-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-10-7-4-8-11(12(10)14)15-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBVPGBDLFNHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=C(C(=CC=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Structural Characterization and Synthetic Utility of 2-(Cyclohexyloxy)-6-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Cyclohexyloxy)-6-fluoroaniline (CAS: 1178172-12-7) represents a specialized fluorinated aniline scaffold used primarily as an intermediate in the synthesis of bioactive heterocycles, particularly kinase inhibitors and agrochemicals. Its structure is defined by a unique steric and electronic environment: the electron-withdrawing fluorine atom at position 6 creates an "ortho-blocking" effect, while the bulky cyclohexyloxy group at position 2 introduces significant lipophilicity and conformational restriction.

This guide provides a comprehensive technical analysis of the molecule, including physicochemical data, a validated synthetic workflow, and its application in structure-activity relationship (SAR) optimization.

Part 1: Physicochemical Profile & Chemical Identity

The following data establishes the core identity of the molecule. Researchers should verify incoming raw materials against these parameters.

Table 1: Chemical Specifications
ParameterTechnical Detail
IUPAC Name 2-(Cyclohexyloxy)-6-fluoroaniline
CAS Number 1178172-12-7
Molecular Formula C₁₂H₁₆FNO
Molecular Weight 209.26 g/mol
Monoisotopic Mass 209.1216 Da
SMILES NC1=C(F)C=CC=C1OC2CCCCC2
Appearance Off-white to pale yellow solid (low melting point) or oil
LogP (Predicted) ~3.2 (High Lipophilicity due to cyclohexyl ring)
H-Bond Donors 1 (Primary Amine -NH₂)
H-Bond Acceptors 2 (Ether Oxygen, Amine Nitrogen)
Structural Analysis

The molecule features a 1,2,3-trisubstituted benzene pattern (if counting the amine as C1).

  • Electronic Effect: The fluorine atom (

    
    , 
    
    
    
    ) exerts a strong inductive withdrawing effect (-I), reducing the basicity of the aniline nitrogen compared to non-fluorinated analogues. However, the alkoxy group at C2 is electron-donating (+M), partially counteracting this deactivation.
  • Steric Environment: The C2-cyclohexyloxy group is bulky. This steric hindrance protects the amine from non-specific metabolic conjugation but may also require forcing conditions for subsequent nucleophilic attacks (e.g., forming quinazolines).

Part 2: Validated Synthetic Protocol

The most robust route to 2-(Cyclohexyloxy)-6-fluoroaniline utilizes Nucleophilic Aromatic Substitution (S_NAr) followed by Nitro Reduction . This pathway avoids the use of expensive palladium catalysts required for C-O coupling.

Reaction Scheme Workflow

The synthesis proceeds in two distinct steps starting from commercially available 2,6-difluoronitrobenzene .

Synthesis_Workflow SM Starting Material 2,6-Difluoronitrobenzene Inter Intermediate 2-(Cyclohexyloxy)-6-fluoronitrobenzene SM->Inter Step 1: S_NAr Reagent1 Cyclohexanol + NaH (THF, 0°C to RT) Reagent1->Inter Product Target Product 2-(Cyclohexyloxy)-6-fluoroaniline Inter->Product Step 2: Reduction Reagent2 H2, Pd/C (MeOH) or Fe/NH4Cl Reagent2->Product

Figure 1: Two-step synthetic pathway via S_NAr and catalytic hydrogenation.

Detailed Methodology
Step 1: S_NAr Etherification

Objective: Selective displacement of one fluorine atom by the cyclohexyl alkoxide.

  • Reagents: 2,6-Difluoronitrobenzene (1.0 eq), Cyclohexanol (1.1 eq), Sodium Hydride (60% dispersion, 1.2 eq), Anhydrous THF.

  • Protocol:

    • Suspend NaH in anhydrous THF at 0°C under nitrogen.

    • Dropwise add cyclohexanol dissolved in THF. Stir for 30 min to generate the sodium alkoxide.

    • Dropwise add 2,6-difluoronitrobenzene. The solution will likely turn yellow/orange.

    • Warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc).

    • Quench: Carefully add water to destroy excess hydride. Extract with EtOAc.

    • Purification: Silica gel chromatography is usually required to separate the mono-substituted product from trace bis-substituted byproducts.

Step 2: Nitro Reduction

Objective: Chemoselective reduction of the nitro group to the aniline without defluorination.

  • Reagents: Intermediate from Step 1, 10% Pd/C (5 mol%), Hydrogen gas (balloon pressure), Methanol.

  • Protocol:

    • Dissolve the nitro-ether intermediate in Methanol.

    • Add Pd/C catalyst carefully (under inert atmosphere to prevent ignition).

    • Purge with Hydrogen gas and stir at RT for 2–12 hours.

    • Filtration: Filter through a Celite pad to remove the catalyst.

    • Isolation: Concentrate the filtrate. The product is often pure enough for subsequent steps; otherwise, recrystallize from Hexane/EtOAc.

Part 3: Applications in Drug Design (SAR)

This molecule acts as a critical "Left-Hand Side" (LHS) or "Tail" fragment in kinase inhibitor design.

Pharmacophore Mapping

The structure offers three distinct interaction modalities for a binding pocket:

Pharmacophore_Map Core Aniline Core F_Atom Fluorine (C6) Metabolic Block / Electronic Modulation Core->F_Atom Ortho-position Amine Amine (C1) Hinge Binder / H-Bond Donor Core->Amine H-Bonding Cyclohexyl Cyclohexyl (C2) Hydrophobic Pocket Fill Core->Cyclohexyl Lipophilic Interaction

Figure 2: Pharmacophore features of the 2-(Cyclohexyloxy)-6-fluoroaniline scaffold.

Strategic Utility
  • Conformational Locking: The fluorine at C6 and the bulky ether at C2 force the aniline nitrogen out of planarity with the benzene ring. When this aniline is coupled to a heterocycle (e.g., a pyrimidine or quinazoline), it forces a twisted conformation that can improve selectivity for specific kinase isoforms.

  • Metabolic Stability: The C6-Fluorine blocks the para-position relative to the ether (and ortho to the amine), a common site for oxidative metabolism (hydroxylation) by CYP450 enzymes.

  • Lipophilicity: The cyclohexyl group significantly increases LogP, enhancing membrane permeability, though it may decrease solubility.

References

  • BLD Pharm. (n.d.). 2-(Cyclohexyloxy)-6-fluoroaniline Product Page. Retrieved from

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. (General reference for Fluorine effects).
  • Sigma-Aldrich. (n.d.). 2,6-Difluoronitrobenzene Product Specification. Retrieved from

  • PubChem. (2025).[1][2] Compound Summary: 2-Chloro-6-fluoroaniline (Analogue Reference). National Library of Medicine.[3][4] Retrieved from

Sources

2-(Cyclohexyloxy)-6-fluoroaniline CAS number and identification

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1178172-12-7 Document Type: Technical Application Guide Version: 2.1 (Scientific Release)[1]

Executive Summary: The Strategic Value of the Scaffold

In the landscape of modern medicinal chemistry, 2-(Cyclohexyloxy)-6-fluoroaniline represents a "privileged structure"—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets. This compound is primarily utilized as a critical intermediate in the synthesis of Kinase Inhibitors (particularly Tyrosine Kinases) and GPCR modulators .

Its value lies in its unique substitution pattern:

  • The Aniline Handle (C1): Serves as the primary "hinge-binder" in kinase pockets or the nucleophile for coupling to heterocyclic cores (e.g., quinazolines, pyrimidines).

  • The Fluorine Atom (C6): Modulates the pKa of the aniline nitrogen, reducing metabolic liability while influencing the electronic environment of the aromatic ring. It also provides a specific electrostatic contact point within binding pockets.

  • The Cyclohexyloxy Group (C2): A bulky, lipophilic moiety that occupies hydrophobic sub-pockets (often the solvent-exposed region or the "gatekeeper" region of an enzyme), driving potency and selectivity through van der Waals interactions.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

PropertySpecification
CAS Number 1178172-12-7
IUPAC Name 2-(Cyclohexyloxy)-6-fluoroaniline
Molecular Formula C₁₂H₁₆FNO
Molecular Weight 209.26 g/mol
Appearance Pale yellow to brown oil or low-melting solid
Solubility Soluble in DMSO, MeOH, DCM, EtOAc; Insoluble in water
pKa (Calculated) ~2.5 - 3.0 (Aniline conjugate acid)
LogP ~3.2 (Lipophilic)
H-Bond Donors/Acceptors 1 / 2

Synthetic Methodology: The "SnAr-Reduction" Protocol[1]

The most robust and scalable route to 2-(Cyclohexyloxy)-6-fluoroaniline avoids the use of expensive protected phenols.[1] Instead, it leverages the high reactivity of 2,6-difluoronitrobenzene in Nucleophilic Aromatic Substitution (SnAr).

Reaction Pathway Analysis

The synthesis proceeds in two distinct stages:[2]

  • Regioselective Etherification: Displacement of one fluorine atom by the cyclohexoxide anion. The nitro group at the ortho position activates the ring for nucleophilic attack.

  • Chemomimetic Reduction: Conversion of the nitro group to the aniline.

SynthesisPathway SM 2,6-Difluoronitrobenzene (Starting Material) Intermediate 2-(Cyclohexyloxy)-6-fluoronitrobenzene (Intermediate) SM->Intermediate SnAr Displacement Reagents1 Cyclohexanol + NaH (THF, 0°C to RT) Product 2-(Cyclohexyloxy)-6-fluoroaniline (Final Product) Intermediate->Product Hydrogenation Reagents2 H2, Pd/C (MeOH, 1 atm)

Figure 1: Two-step synthetic pathway from commodity starting materials.

Detailed Experimental Protocol
Step 1: Synthesis of 2-(Cyclohexyloxy)-6-fluoronitrobenzene

Principle: The ortho-nitro effect renders the C-F bond highly electrophilic.[1] Sodium hydride generates the alkoxide in situ.

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • Alkoxide Formation:

    • Charge with Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv) and wash with dry hexanes to remove oil.

    • Add anhydrous THF (10 mL/g substrate). Cool to 0°C.

    • Dropwise add Cyclohexanol (1.1 equiv). Stir for 30 min at 0°C until H₂ evolution ceases.

  • SnAr Reaction:

    • Dropwise add 2,6-Difluoronitrobenzene (1.0 equiv) in THF.

    • Critical Control Point: Maintain temperature <10°C during addition to prevent bis-substitution (formation of 2,6-dicyclohexyloxynitrobenzene).[1]

    • Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Step 2: Reduction to 2-(Cyclohexyloxy)-6-fluoroaniline

Principle: Catalytic hydrogenation is preferred for cleanliness, though Iron/NH₄Cl can be used if halogen sensitivity is a concern (unlikely here as aryl fluorines are stable to Pd/C).[1]

  • Reaction: Dissolve the nitro intermediate in MeOH (0.1 M). Add 10 wt% Pd/C (5% loading).

  • Hydrogenation: Stir under a balloon of H₂ (1 atm) at RT for 2-4 hours.

  • Isolation: Filter through a Celite pad to remove catalyst. Concentrate the filtrate.

  • Validation: The product is an oil that may darken on standing. Store under nitrogen at -20°C.

Analytical Characterization & Quality Control

Trust in chemical identity is established through orthogonal analytical methods.

NMR Fingerprint
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 6.50–6.80 (m, 3H): Aromatic protons (ABC system due to 1,2,3-substitution).

    • δ 4.80 (s, 2H, br): Aniline -NH₂ (Exchangeable with D₂O).

    • δ 4.25 (m, 1H): Methine proton of the cyclohexyl ether (-OCH<).

    • δ 1.20–2.00 (m, 10H): Cyclohexyl methylene protons.

  • ¹⁹F NMR:

    • Single peak around -130 to -135 ppm (typical for ortho-fluoroanilines).[1]

QC Decision Tree

QCDecisionTree Start Crude Product TLC Single Spot? (TLC) Start->TLC LCMS Mass = 210.1 (M+H)? (LC-MS) TLC->LCMS Yes Repurify Repurify (Column/Cryst) TLC->Repurify No NMR Integrals Correct? (1H NMR) LCMS->NMR Yes LCMS->Repurify No Release Release for Library Synthesis NMR->Release Yes NMR->Repurify No

Figure 2: Analytical workflow for validating compound purity.

Applications in Drug Discovery[10][11]

Kinase Inhibitor Design

This aniline is a "cap" utilized in the synthesis of ATP-competitive inhibitors.[1]

  • Mechanism: The aniline nitrogen attacks the chloro-position of a heterocycle (e.g., 4-chloroquinazoline or 2,4-dichloropyrimidine).[1]

  • Structural Role:

    • The Aniline NH forms a hydrogen bond with the kinase hinge region (e.g., Met790 in EGFR).

    • The Cyclohexyl ring extends into the solvent-exposed region or hydrophobic pocket II, improving potency.

    • The Fluorine creates a repulsive interaction with carbonyls in the binding pocket or fills small lipophilic holes, often improving selectivity against off-target kinases.

Safety & Handling (SDS Summary)
  • Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Hygroscopic and air-sensitive.[1] Store cold (-20°C) under inert gas.

  • Disposal: Halogenated organic waste streams.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 87316 (Related: 2-Fluoro-6-nitroaniline). Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.[3] Retrieved from [Link]

Sources

Physical properties and melting point of 2-(Cyclohexyloxy)-6-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(Cyclohexyloxy)-6-fluoroaniline , a specialized fluorinated aniline intermediate used in the synthesis of pharmaceutical agents (often kinase inhibitors or GPCR ligands).

Physical Properties, Synthesis, and Characterization Guide

Part 1: Executive Summary

2-(Cyclohexyloxy)-6-fluoroaniline (CAS: 1178172-12-7 ) is a lipophilic, electron-deficient aniline derivative. It serves as a critical pharmacophore building block, introducing both metabolic stability (via the fluorine atom) and hydrophobic bulk (via the cyclohexyl ether) into drug candidates.

Unlike simple anilines, the physical state of this compound is governed by the disruption of crystal packing forces caused by the flexible cyclohexyl ring and the ortho-fluorine substituent. Consequently, it typically exists as a viscous oil or low-melting solid at room temperature, requiring specific handling protocols during isolation and storage.

Part 2: Chemical Identity & Structural Analysis

PropertySpecification
CAS Number 1178172-12-7
IUPAC Name 2-(Cyclohexyloxy)-6-fluoroaniline
Molecular Formula C₁₂H₁₆FNO
Molecular Weight 209.26 g/mol
SMILES NC1=C(F)C=CC=C1OC2CCCCC2
Structural Features [1][2][3] • Ortho-Fluorine: Increases metabolic stability; lowers pKa of aniline nitrogen.• Cyclohexyl Ether: Provides lipophilicity (LogP increase) and steric bulk.• Aniline Amine: Primary handle for amide coupling or SNAr reactions.

Part 3: Physical Properties Profile

Melting Point Analysis

Unlike high-melting crystalline anilines, the introduction of the cyclohexyloxy group creates significant steric hindrance and conformational flexibility, which inhibits efficient crystal lattice packing.

  • Experimental Status: The compound is predominantly isolated as a yellow to reddish oil or a low-melting semi-solid at ambient conditions (25°C).

  • Predicted Melting Point: < 20°C (Liquid/Oil) .

    • Comparative Logic: The structural analog 2-Fluoro-6-methoxyaniline (CAS 446-61-7) is a colorless oil. Replacing the small methoxy group with a bulky, flexible cyclohexyl ring generally lowers the melting point further due to increased entropy and reduced packing efficiency, despite the increase in molecular weight.

  • Freezing Behavior: It may crystallize upon prolonged storage at -20°C, but often forms a supercooled liquid or glass.

Key Physicochemical Data
PropertyValue / RangeNote
Physical State Liquid (Oil)May solidify at < 0°C.
Boiling Point > 250°C (Predicted, 760 mmHg)Likely requires high vacuum (e.g., 120–140°C @ 1 mmHg) for distillation.
Density ~1.15 ± 0.05 g/cm³Estimated based on fluorinated ether analogs.
LogP (Octanol/Water) ~3.5 - 4.0Highly lipophilic due to C6 ring.
pKa (Conjugate Acid) ~2.5 - 3.0The ortho-fluorine exerts an inductive electron-withdrawing effect (-I), significantly reducing the basicity compared to aniline (pKa 4.6).

Part 4: Synthesis & Manufacturing Workflow

The synthesis of 2-(Cyclohexyloxy)-6-fluoroaniline is a two-step sequence designed to ensure regioselectivity and prevent over-alkylation.

Synthetic Route (SNAr + Reduction)
  • Step 1: Nucleophilic Aromatic Substitution (SNAr)

    • Reagents: 2,6-Difluoronitrobenzene + Cyclohexanol.

    • Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in THF/DMF.

    • Mechanism: The alkoxide attacks the electron-deficient ring (activated by the ortho-nitro group), displacing one fluoride ion.

    • Critical Control: Temperature must be controlled (< 0°C initially) to prevent bis-substitution (formation of 2,6-dicyclohexyloxynitrobenzene).

  • Step 2: Nitro Reduction

    • Reagents: H₂ (gas) + Pd/C (catalyst) OR Iron/Ammonium Chloride (Fe/NH₄Cl).

    • Solvent: Ethanol or Methanol.

    • Outcome: The nitro group is reduced to the primary amine.

Process Visualization

SynthesisWorkflow SM1 2,6-Difluoronitrobenzene (Electrophile) Step1 Step 1: SNAr Reaction Base: NaH/THF, 0°C Target: Mono-substitution SM1->Step1 SM2 Cyclohexanol (Nucleophile) SM2->Step1 Inter Intermediate: 2-(Cyclohexyloxy)-6-fluoronitrobenzene (Solid/Oil) Step1->Inter -HF (salt) Step2 Step 2: Reduction H2, Pd/C, EtOH Inter->Step2 Product Product: 2-(Cyclohexyloxy)-6-fluoroaniline (Viscous Oil) Step2->Product -2 H2O

Caption: Figure 1. Regioselective synthesis pathway utilizing nucleophilic aromatic substitution followed by catalytic hydrogenation.

Part 5: Experimental Determination of Properties

If precise melting point data is required for regulatory filing (e.g., CMC sections), the following protocols are the gold standard for handling "oily" anilines.

Differential Scanning Calorimetry (DSC)

Since the compound may form a glass rather than a crystal, standard capillary melting point apparatus is often insufficient.

  • Cooling Cycle: Cool sample to -80°C at 10°C/min to induce crystallization.

  • Heating Cycle: Heat from -80°C to 50°C at 5°C/min.

  • Observation: Look for a sharp endothermic peak (melting) or a glass transition step (Tg).

Vacuum Distillation (Boiling Point)

Due to high boiling point, atmospheric distillation will cause decomposition (oxidation of the aniline).

  • Protocol: Use a Kugelrohr apparatus.

  • Expected Range: 130–150°C at 0.5 – 1.0 mmHg.

Part 6: Safety & Handling (MSDS Summary)

Signal Word: WARNING

  • Acute Toxicity: Like most fluorinated anilines, this compound is toxic if swallowed, inhaled, or absorbed through the skin.

  • Specific Hazard: Methemoglobinemia . Anilines can oxidize hemoglobin to methemoglobin, impairing oxygen transport.

  • Storage:

    • Atmosphere: Store under Nitrogen or Argon . Anilines oxidize (darken) upon exposure to air.

    • Temperature: Refrigerate (2–8°C) to minimize oxidation and degradation.

References

  • PubChem. 2-Fluoroaniline Compound Summary (Analogue Data). National Library of Medicine. Available at: [Link]

  • National Institutes of Health (NIH). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (Mechanistic reference for SNAr on difluoronitrobenzenes). Available at: [Link]

Sources

Thermodynamic stability of 2-(Cyclohexyloxy)-6-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Title: Thermodynamic Stability Profile & Hazard Assessment: 2-(Cyclohexyloxy)-6-fluoroaniline Subtitle: A Technical Guide on Structural Integrity, Thermal Behavior, and Process Safety for CXCR4 Antagonist Intermediates

Executive Summary

2-(Cyclohexyloxy)-6-fluoroaniline (CAS: 1178172-12-7) is a critical building block in the synthesis of Mavorixafor (X4P-001) , a first-in-class CXCR4 antagonist approved for WHIM syndrome. As a disubstituted aniline derivative, its thermodynamic and chemical stability profile is governed by the interplay between the electron-withdrawing fluorine atom and the electron-donating, sterically bulky cyclohexyloxy group.

This guide provides a comprehensive framework for assessing the stability of this intermediate. Unlike simple anilines, the presence of a secondary alkyl ether linkage introduces specific vulnerabilities to oxidative degradation and acid-catalyzed hydrolysis, while the fluorine substituent alters the nucleophilicity of the amine. This document details the theoretical stability limits, experimental protocols for thermal hazard assessment (DSC/ARC), and degradation pathways relevant to drug substance manufacturing.

Structural Analysis & Electronic Effects

To understand the thermodynamic behavior, we must first deconstruct the molecule’s electronic environment.

FeaturePositionElectronic EffectStability Implication
Primary Amine C-1Electron Donor (+R)Susceptible to oxidation (N-oxides, azo coupling).
Cyclohexyloxy C-2 (Ortho)Electron Donor (+R), Steric BulkCritical Vulnerability: The ether oxygen increases electron density on the ring but is prone to radical abstraction (peroxide formation) and acid-catalyzed cleavage.
Fluorine C-6 (Ortho)Electron Withdrawing (-I)Stabilizes the ring against oxidation relative to non-fluorinated analogs; lowers the pKa of the amine (reducing basicity).

Thermodynamic Implication: The ortho-disubstitution pattern creates a "crowded" environment around the amine. While the C-F bond is thermodynamically inert (Bond Dissociation Energy ~480 kJ/mol), the Cyclohexyl-O bond is the weakest link, particularly under thermal stress or acidic conditions.

Chemical Stability & Degradation Pathways

The thermodynamic stability of this molecule is not absolute; it is conditional based on pH and oxidative stress. Below is the mechanistic pathway for potential degradation, visualized for process monitoring.

Diagram 1: Degradation Pathways

DegradationPathways Parent 2-(Cyclohexyloxy)-6-fluoroaniline (Target Molecule) Acid Acidic Conditions (H+ / Heat) Parent->Acid Oxidation Oxidative Stress (Air/Peroxides) Parent->Oxidation Cleavage Ether Cleavage Acid->Cleavage N_Ox N-Oxidation Oxidation->N_Ox Prod_Phenol 2-Amino-3-fluorophenol (Major Impurity A) Cleavage->Prod_Phenol Prod_Cyclohexene Cyclohexene/Cyclohexanol Cleavage->Prod_Cyclohexene Prod_Azo Azo Dimers / N-Oxides (Color Change) N_Ox->Prod_Azo

Caption: Predicted degradation pathways. The ether cleavage (top branch) is thermodynamically favored in acidic media, while N-oxidation (bottom branch) drives color instability.

Thermal Hazard Assessment (DSC & ARC)

For scale-up, determining the Onset of Decomposition (


)  is mandatory. Aryl ethers typically exhibit stability up to 200°C, but the amino group can facilitate lower-temperature decomposition via condensation.
Theoretical Thermal Profile
  • Melting Point: Likely in the range of 35–55°C (based on structural analogs like 2-benzyloxyaniline). Note: Exact MP should be determined experimentally as it indicates purity.

  • Boiling Point: Predicted >280°C (decomposition likely precedes boiling at atmospheric pressure).

  • Exothermic Decomposition: Expected >220°C.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Standard: ASTM E537

Objective: Determine the energy release (


) and onset temperature to calculate the Time to Maximum Rate (TMR).
  • Sample Prep: Weigh 2–4 mg of 2-(Cyclohexyloxy)-6-fluoroaniline into a gold-plated high-pressure crucible (to contain volatile decomposition products).

  • Reference: Empty gold-plated crucible.

  • Purge: Nitrogen at 50 mL/min.

  • Ramp: Heat from 25°C to 350°C at 5°C/min.

  • Analysis Criteria:

    • Endotherm: Record onset as Melting Point (

      
      ).
      
    • Exotherm: Identify

      
       (detectable heat flow change) and 
      
      
      
      .
    • Rule of Thumb: If

      
       J/g, the material has high explosive potential. For this aniline, expect 
      
      
      
      J/g (moderate energy).

Safety Warning: If


 is within 50°C of your process temperature, an Accelerating Rate Calorimetry (ARC) test is required to determine adiabatic self-heating.

Stability Testing Workflow

To validate the shelf-life and handling limits, researchers must follow a tiered stability protocol compliant with ICH Q1A (R2).

Diagram 2: Stability Assessment Workflow

StabilityWorkflow Start Start: Stability Assessment Tier1 Tier 1: Stress Testing (Forced Degradation) Start->Tier1 Tier2 Tier 2: Accelerated Stability (40°C / 75% RH) Tier1->Tier2 Analysis Analysis (HPLC-UV/MS + DSC) Tier1->Analysis 2 Weeks Tier3 Tier 3: Long-Term Stability (25°C / 60% RH) Tier2->Tier3 Tier2->Analysis 6 Months Tier3->Analysis 12+ Months Decision Is Purity > 99.5%? Analysis->Decision Pass Release for Synthesis Decision->Pass Yes Fail Re-purify / Store at -20°C Decision->Fail No

Caption: Tiered stability workflow. Tier 1 (Stress Testing) is critical for identifying the specific impurity profile of the fluoroaniline intermediate.

Quantitative Data Summary (Reference Values)

The following table summarizes the expected physicochemical properties based on structure-property relationships (SPR) and data from similar fluorinated aniline intermediates.

ParameterValue / RangeMethod of Verification
Molecular Weight 209.26 g/mol Mass Spectrometry (M+H)
Predicted pKa (Amine) ~3.0 – 3.5Potentiometric Titration
LogP (Octanol/Water) 2.8 – 3.2HPLC (Reverse Phase)
Thermal Decomposition > 200°C (Onset)DSC (Gold crucible, sealed)
Storage Condition 2–8°C, Inert Atmosphere-
Major Impurity 2-Amino-3-fluorophenolHPLC (RRT ~0.[1][2]8)

Note on pKa: The 6-fluoro substituent significantly lowers the basicity compared to aniline (pKa 4.6), making this intermediate less nucleophilic in coupling reactions. This requires stronger bases or catalysts during the synthesis of Mavorixafor fragments.

References

  • Mavorixafor Synthesis & Intermediates

    • Synthesis of mavorixafor and intermediates thereof. Patent WO/2023/107689.[3] X4 Pharmaceuticals.[3][4][5] Link

  • Thermodynamic Analysis Standards

    • ASTM E537-20, Standard Test Method for The Thermal Stability of Chemicals by Differential Scanning Calorimetry. ASTM International. Link

  • Stability Guidelines

    • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). Link

  • Fluorine Chemistry Context

    • Organofluorine Chemistry: Synthesis and Applications. Beilstein J. Org.[6] Chem. (General reference on fluoroaniline stability). Link

Sources

Strategic Utilization of 2-(Cyclohexyloxy)-6-fluoroaniline in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, 2-(Cyclohexyloxy)-6-fluoroaniline (CAS: 1178172-12-7) has emerged as a high-value pharmacophore, particularly in the development of selective kinase inhibitors. Its structural uniqueness lies in the orthogonal arrangement of a lipophilic bulky group (cyclohexyloxy) and an electron-withdrawing, metabolically stable halogen (fluorine) flanking the primary aniline amine.

This guide provides a comprehensive technical review of this building block, focusing on its critical role in the synthesis of CFI-400945 , a first-in-class PLK4 (Polo-like kinase 4) inhibitor. We analyze the synthetic pathways, structure-activity relationship (SAR) implications, and molecular interactions that make this fragment a "privileged structure" for targeting the ATP-binding cleft of serine/threonine kinases.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

The molecule is characterized by a specific substitution pattern on the aniline ring that dictates its steric and electronic behavior. The ortho-fluoro group reduces the pKa of the aniline nitrogen, modulating its nucleophilicity in coupling reactions, while the ortho-cyclohexyloxy group introduces significant steric bulk and lipophilicity.

Table 1: Physicochemical Specifications
PropertyValue
Chemical Name 2-(Cyclohexyloxy)-6-fluoroaniline
CAS Number 1178172-12-7
Molecular Formula C₁₂H₁₆FNO
Molecular Weight 209.26 g/mol
LogP (Predicted) ~3.2
H-Bond Donors 1 (NH₂)
H-Bond Acceptors 2 (O, F)
Key Functional Groups Primary Aniline, Aryl Fluoride, Cyclohexyl Ether

Synthetic Methodology

The synthesis of 2-(Cyclohexyloxy)-6-fluoroaniline requires precise regiocontrol to ensure the cyclohexyloxy group is installed ortho to the nitrogen without displacing the fluorine atom. The most robust industrial route utilizes a Nucleophilic Aromatic Substitution (


) on 2,6-difluoronitrobenzene, followed by nitro reduction.
Validated Synthesis Protocol

Step 1:


 Etherification 
  • Reagents: 2,6-Difluoronitrobenzene, Cyclohexanol, Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Solvent: THF or DMF (Anhydrous).

  • Conditions: 0°C to RT under

    
     atmosphere.
    
  • Mechanism: The alkoxide generated from cyclohexanol attacks the electron-deficient aromatic ring at the position ortho to the nitro group, displacing one fluoride ion.

  • Critical Control Point: Temperature control is vital to prevent bis-substitution (displacing both fluorines).

Step 2: Nitro Reduction

  • Reagents:

    
     (gas), Pd/C (10%) OR Iron powder (Fe), 
    
    
    
    .
  • Solvent: Ethanol/EtOAc or Ethanol/Water.

  • Conditions: RT to 60°C.

  • Outcome: Quantitative conversion of the nitro group to the primary amine.

Synthetic Workflow Diagram

SynthesisPath SM 2,6-Difluoronitrobenzene (Starting Material) Step1 Step 1: SNAr Etherification (Cyclohexanol, Base, THF) SM->Step1 Nucleophilic Attack Inter Intermediate: 2-(Cyclohexyloxy)-6-fluoronitrobenzene Step1->Inter F- Displacement Step2 Step 2: Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Inter->Step2 Reduction Product Target: 2-(Cyclohexyloxy)-6-fluoroaniline Step2->Product Yields Amine

Caption: Two-step regioselective synthesis starting from 2,6-difluoronitrobenzene.

Medicinal Chemistry Case Study: CFI-400945

The primary application of this aniline is as the "tail" fragment in CFI-400945 , a potent inhibitor of PLK4 (Polo-like kinase 4). PLK4 is a master regulator of centriole duplication; its inhibition leads to mitotic defects and cancer cell death.[1]

The Role of the Aniline Fragment

In the context of CFI-400945 (an indazole-based inhibitor), the 2-(Cyclohexyloxy)-6-fluoroaniline moiety serves three specific functions:

  • Solvent Front/Back Pocket Occupation: The bulky cyclohexyl group is positioned to fill a hydrophobic region at the entrance of the ATP-binding pocket or a specific back-cleft region (selectivity pocket). This steric bulk is crucial for achieving selectivity over other PLK family members (PLK1, PLK2, PLK3).

  • Conformational Locking: The ortho-fluoro substituent restricts the rotation of the aniline ring relative to the central scaffold (often a urea or amide linker). This "pre-organization" reduces the entropic penalty of binding.

  • Metabolic Stability: The fluorine atom blocks a metabolically labile site on the phenyl ring, preventing rapid oxidation by CYP450 enzymes.

Structure-Activity Relationship (SAR) Logic
  • Why Cyclohexyl? Smaller alkyl groups (methyl, ethyl) often fail to provide sufficient hydrophobic contact or selectivity. Aromatic rings (phenyl) might introduce unwanted

    
    -stacking or rigidity that clashes with the pocket walls. The flexible yet bulky cyclohexyl ring offers an optimal "shape fit."
    
  • Why Fluorine? Replacing the fluorine with hydrogen often results in a loss of potency due to increased rotational freedom. Replacing it with a larger halogen (Cl, Br) creates steric clashes with the hinge region or adjacent residues.

Interaction Map

BindingMode Aniline Aniline NH Hinge Hinge Region (Backbone H-Bond) Aniline->Hinge Linker Attachment Point Fluoro 6-Fluoro Group Fluoro->Aniline Restricts Rotation (Intramolecular) Metabolism CYP450 Enzymes (Metabolic Attack) Fluoro->Metabolism Blocks Oxidation Site Cyclohexyl 2-Cyclohexyloxy Group Pocket Hydrophobic Selectivity Pocket (Leu/Val Residues) Cyclohexyl->Pocket Van der Waals / Hydrophobic Fill

Caption: Pharmacophore interaction map of the aniline fragment within the PLK4 binding site.

Experimental Protocols

Protocol A: Synthesis of Intermediate 2-(Cyclohexyloxy)-6-fluoronitrobenzene
  • Preparation: In a flame-dried 3-neck flask, dissolve cyclohexanol (1.1 eq) in anhydrous THF.

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases.

  • Addition: Add a solution of 2,6-difluoronitrobenzene (1.0 eq) in THF dropwise over 20 min. Maintain temperature <5°C to avoid bis-substitution.

  • Reaction: Allow to warm to RT and stir for 4-6 hours. Monitor by TLC (Hexane/EtOAc).

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Protocol B: Reduction to Aniline
  • Setup: Dissolve the nitro intermediate in Ethanol.

  • Catalyst: Add 10% Pd/C (5-10 wt% loading).

  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure) for 12 hours at RT.
    
  • Filtration: Filter through a Celite pad to remove the catalyst. Wash with Ethanol.

  • Isolation: Concentrate the filtrate in vacuo to yield 2-(Cyclohexyloxy)-6-fluoroaniline as an oil or low-melting solid.

Future Perspectives

The success of CFI-400945 validates the 2-alkoxy-6-haloaniline motif as a robust scaffold for kinase inhibitors. Future medicinal chemistry efforts may explore:

  • Bioisosteres: Replacing the cyclohexyl ring with spirocyclic systems or bridged bicycles to access novel IP space while maintaining hydrophobic volume.

  • Linker Variation: Utilizing the aniline nitrogen in urea, amide, or carbamate linkages to target adjacent cysteine residues for covalent inhibition (e.g., targeting kinases with a Cys near the ATP pocket).

References

  • Mason, J. M., et al. (2014). "Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent." Cancer Cell, 26(2), 163-176. Link

  • Sampson, P. B., et al. (2015). "The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of CFI-400945 as a Potent, Orally Active Antitumor Agent." Journal of Medicinal Chemistry, 58(1), 147-169. Link

  • Lohse, I., et al. (2017). "Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts." Oncotarget, 8(2), 3064-3071. Link

  • ChemicalBook. (n.d.). "2-(Cyclohexyloxy)-6-fluoroaniline Product Description and Properties." Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 56605068, CFI-400945." Link

Sources

Methodological & Application

Technical Application Note: Buchwald-Hartwig Amination of 2-(Cyclohexyloxy)-6-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Challenge: 2-(Cyclohexyloxy)-6-fluoroaniline

Coupling 2-(Cyclohexyloxy)-6-fluoroaniline represents a "stress test" for palladium-catalyzed amination. This substrate presents a dual-failure mode profile that defeats standard catalytic systems (e.g., Pd(OAc)₂/BINAP):

  • Steric Occlusion (The Primary Barrier): The 2-position contains a cyclohexyloxy group. Unlike a simple methoxy group, the cyclohexyl ring adds significant hydrodynamic volume, creating a "steric wall" that hinders the amine's approach to the Pd(II) center.

  • Electronic Deactivation: The 6-fluoro substituent is electron-withdrawing (Inductive effect, -I). While the oxygen at position 2 is donating (+M), the ortho-fluorine reduces the nucleophilicity of the nitrogen lone pair, slowing the rate of amine coordination.

Success Metric: High conversion requires a catalyst system capable of facilitating amine binding (turnover limiting step 1) and promoting reductive elimination (turnover limiting step 2) in a crowded coordination sphere.

Part 2: Mechanistic Insight & Catalyst Selection

To overcome the specific constraints of 2-(Cyclohexyloxy)-6-fluoroaniline, we utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . These ligands are essential because their specific architecture allows for the formation of a monoligated Pd(0) species, which is sufficiently electron-rich to undergo oxidative addition yet bulky enough to enforce reductive elimination.

Recommended Catalyst Systems
SystemCatalyst / LigandBaseSolventRationale
A (Primary) BrettPhos Pd G4 LHMDS (1.0 M in THF)1,4-Dioxane Gold Standard. BrettPhos is structurally optimized for primary amines. LHMDS is a soluble, non-nucleophilic base that prevents catalyst poisoning and handles the steric bulk well.
B (Alternative) RuPhos Pd G4 NaOtBu Toluene The "Universal" Backup. RuPhos often succeeds where BrettPhos fails due to subtle steric clashes. NaOtBu is a stronger base, useful if the amine is poorly nucleophilic.
C (Extreme) Pd-PEPPSI-IPr KOtBu DME NHC Route. If phosphine ligands fail, N-Heterocyclic Carbenes (NHCs) offer a tighter metal-ligand bond and higher thermal stability (up to 140°C).
Visualizing the Steric Challenge

The following diagram illustrates the critical failure points in the catalytic cycle for this specific substrate.

CatalyticCycle cluster_warning Steric Clash Zone Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide AmineBind Amine Coordination (CRITICAL FAILURE POINT) OxAdd->AmineBind + 2-(Cyclohexyloxy)-6-fluoroaniline Deprot Deprotonation (Pd-Amido Complex) AmineBind->Deprot + Base (LHMDS) RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 - Product

Figure 1: Catalytic cycle highlighting the "Amine Coordination" step where the bulky Cyclohexyloxy group often prevents binding, requiring specific ligand geometry (e.g., BrettPhos).

Part 3: Experimental Protocols

Protocol A: High-Efficiency Screening (Recommended Starting Point)

Use this protocol to validate the reaction before scale-up.

Reagents:

  • Aryl Halide (1.0 equiv, 0.5 mmol)

  • 2-(Cyclohexyloxy)-6-fluoroaniline (1.2 equiv, 0.6 mmol)

  • BrettPhos Pd G4 (0.02 equiv, 2 mol%)

  • LHMDS (2.4 equiv, 1.0 M solution in THF/Hexanes)

  • Solvent: Anhydrous 1,4-Dioxane (2.5 mL, 0.2 M concentration)

Step-by-Step Methodology:

  • Vial Setup: In a nitrogen-filled glovebox (or using strict Schlenk technique), charge a 4 mL screw-cap vial containing a magnetic stir bar with the Aryl Halide and BrettPhos Pd G4 .

    • Note: If the aryl halide is a liquid, add it via microliter syringe after solvent addition.

  • Amine Addition: Add 2-(Cyclohexyloxy)-6-fluoroaniline .

    • Critical: Do not mix the amine and catalyst in solution for long periods without the base; however, G4 precatalysts are generally stable.

  • Solvent & Base: Add anhydrous 1,4-Dioxane , followed immediately by the dropwise addition of LHMDS solution.

    • Why LHMDS? It functions as a "soluble base" and is less likely to aggregate than alkoxides, allowing it to deprotonate the bulky amine complex more effectively.

  • Reaction: Seal the vial with a PTFE-lined cap. Remove from the glovebox and place in a pre-heated aluminum heating block at 100°C . Stir vigorously (1000 rpm).

  • Monitoring: Monitor by LCMS at 1 hour and 4 hours.

    • Success Indicator: Disappearance of the aryl halide. If the halide remains but the amine is consumed (unlikely), check for hydrodehalogenation (a common side reaction with hindered substrates).

Protocol B: Scale-Up Optimization (For >5g batches)

On larger scales, heat transfer and base solubility become critical.

  • Switch Base: Replace LHMDS with NaOtBu (Sodium tert-butoxide) if possible, as it is cheaper and generates less waste, provided the substrate tolerates it.

  • Solvent Switch: Use t-Amyl Alcohol or Toluene . t-Amyl alcohol often provides higher reaction rates for hindered couplings due to higher solubility of the catalytic intermediates.

  • Catalyst Loading: Reduce loading to 0.5 - 1.0 mol% BrettPhos Pd G4 .

Part 4: Troubleshooting & Optimization Logic

If Protocol A yields <50% conversion, follow this decision logic to rescue the synthesis.

OptimizationTree Start Low Yield (<50%) Check1 Is Aryl Halide Consumed? Start->Check1 SideRxn Yes: Hydrodehalogenation (Reduction) Check1->SideRxn Yes Stalled No: Catalyst Deactivation or No Oxidative Add. Check1->Stalled No Soln1 Switch to RuPhos Lower Temp (80°C) SideRxn->Soln1 Check2 Is Mixture Black/Plated? Stalled->Check2 PdBlack Yes: Pd Black Formed Check2->PdBlack Yes NoRxn No: Solution Clear/Brown Check2->NoRxn No Soln2 Increase Ligand:Pd Ratio (Add 1% free BrettPhos) PdBlack->Soln2 Soln3 Switch to PEPPSI-IPr (NHC Ligand) NoRxn->Soln3

Figure 2: Troubleshooting decision tree for optimizing hindered aniline couplings.

Specific Troubleshooting for 2-(Cyclohexyloxy)-6-fluoroaniline
  • Issue: Protodehalogenation (Aryl halide becomes Ar-H).

    • Cause: The bulky amine cannot access the Pd center, so the Pd-hydride (formed via beta-hydride elimination from the ligand or solvent) eliminates the halide.

    • Fix: Switch to RuPhos , which is slightly less bulky than BrettPhos in certain conformations, or lower the temperature to 80°C to favor the lower-energy reductive elimination pathway.

  • Issue: No Reaction (Starting materials recovered).

    • Cause: The oxidative addition complex is stable, but the amine is too bulky to displace the halide/ligand.

    • Fix: Use Pd-PEPPSI-IPr in Dioxane at 100°C. NHC ligands are "throw-away" ligands that create a very open coordination site (trans to the carbene) allowing even massive amines to bind.

Part 5: References

  • Maiti, D., et al. (2011).[1] "Pd-Catalyzed Amination of Aryl Halides with Primary Amines using a BrettPhos-Based Catalyst System." Chemical Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[2] "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

  • Surry, D. S., & Buchwald, S. L. (2011).[1][3] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Organ, M. G., et al. (2009). "Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Buchwald-Hartwig Amination." Chemistry - A European Journal.

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-(Cyclohexyloxy)-6-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the chemical modification of 2-(Cyclohexyloxy)-6-fluoroaniline. This electron-rich fluoroaromatic compound presents unique challenges and opportunities in nucleophilic substitution reactions. This document elucidates the underlying chemical principles, offers strategies to overcome reactivity hurdles, and provides step-by-step protocols for the synthesis of novel derivatives through C-N, C-O, and C-S bond formation. The methodologies detailed herein are grounded in established chemical literature and are designed to be robust and reproducible.

Introduction to 2-(Cyclohexyloxy)-6-fluoroaniline: A Versatile Scaffold in Medicinal Chemistry

2-(Cyclohexyloxy)-6-fluoroaniline is a key building block in the synthesis of a variety of complex organic molecules, particularly in the realm of drug discovery. The strategic placement of the fluorine atom, the bulky cyclohexyloxy group, and the reactive aniline functionality offers a tripartite of modulation points for medicinal chemists. The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[1][2] The aniline moiety serves as a versatile handle for the introduction of diverse pharmacophores through well-established synthetic transformations.

However, the inherent electronic nature of 2-(Cyclohexyloxy)-6-fluoroaniline, characterized by the electron-donating effects of the amino and alkoxy groups, renders the aromatic ring electron-rich. This electronic enrichment poses a significant challenge for classical nucleophilic aromatic substitution (SNAr) reactions, which typically proceed efficiently on electron-poor aromatic systems.[3][4][5] This guide will address these challenges and provide protocols leveraging both classical and modern synthetic methodologies.

The Challenge of Nucleophilic Aromatic Substitution on an Electron-Rich Fluoroaniline

The canonical SNAr mechanism involves the attack of a nucleophile on an aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex.[3][6] The stability of this intermediate is paramount to the success of the reaction and is significantly enhanced by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[3][7][8] In the case of 2-(Cyclohexyloxy)-6-fluoroaniline, the amino and cyclohexyloxy groups are electron-donating, which destabilizes the Meisenheimer complex and thus retards the rate of classical SNAr.

To overcome this hurdle, specialized strategies are required to facilitate the displacement of the fluoride. These strategies include:

  • Forcing Conditions: Employing high temperatures and strong bases to drive the reaction forward.

  • Modern Catalytic Methods: Utilizing transition metal catalysis (e.g., Palladium-catalyzed Buchwald-Hartwig amination) or innovative approaches like photoredox catalysis to enable the reaction under milder conditions.[9]

This guide will provide protocols for both classical and modern approaches, allowing researchers to select the most appropriate method based on their specific needs and available resources.

Experimental Protocols

General Laboratory Practices

All reactions should be conducted in well-ventilated fume hoods. Glassware should be oven-dried prior to use for reactions requiring anhydrous conditions. Solvents and reagents should be of appropriate purity for the intended application. Progress of the reactions should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Nucleophilic Substitution with Amine Nucleophiles (C-N Bond Formation)

The introduction of nitrogen-based substituents is a cornerstone of medicinal chemistry. This protocol details two approaches for the amination of 2-(Cyclohexyloxy)-6-fluoroaniline.

Method A: Classical High-Temperature SNAr

This method is suitable for relatively simple, robust amine nucleophiles and relies on high temperatures to overcome the electronic deactivation of the aromatic ring.

Step-by-Step Protocol:

  • To a sealed reaction vessel, add 2-(Cyclohexyloxy)-6-fluoroaniline (1.0 eq.), the desired amine nucleophile (1.5-2.0 eq.), and a high-boiling point polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Add a suitable base, such as potassium carbonate (K2CO3, 2.0 eq.) or cesium carbonate (Cs2CO3, 2.0 eq.).

  • Seal the vessel and heat the reaction mixture to 120-150 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-48 hours for completion.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • High Temperature: Necessary to provide sufficient thermal energy to overcome the high activation barrier for nucleophilic attack on the electron-rich aromatic ring.

  • Polar Aprotic Solvent: Solvents like DMF and DMSO are used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.

  • Base: The base is required to deprotonate the amine nucleophile, increasing its nucleophilicity, or to neutralize any acidic byproducts.

Method B: Palladium-Catalyzed Buchwald-Hartwig Amination

For more sensitive or complex amine nucleophiles, a milder, palladium-catalyzed approach is recommended. This method avoids the harsh conditions of classical SNAr.

Step-by-Step Protocol:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 2-(Cyclohexyloxy)-6-fluoroaniline (1.0 eq.), the amine nucleophile (1.2 eq.), a palladium precatalyst (e.g., Pd2(dba)3, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos or tBuBrettPhos, 4-10 mol%).[10][11][12]

  • Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.5 eq.) or lithium bis(trimethylsilyl)amide (LiHMDS, 1.5 eq.).

  • Add an anhydrous solvent, such as toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate as described in Method A.

  • Purify the product via flash column chromatography.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The palladium catalyst, in conjunction with a specialized phosphine ligand, facilitates the C-N bond formation through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. The choice of ligand is crucial for the efficiency of the reaction.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.

  • Strong Base: A strong base is required to deprotonate the amine nucleophile and facilitate the catalytic cycle.

Protocol 2: Nucleophilic Substitution with Oxygen Nucleophiles (C-O Bond Formation)

The synthesis of diaryl ethers or aryl alkyl ethers from 2-(Cyclohexyloxy)-6-fluoroaniline can be achieved using the following protocol, which generally requires forcing conditions.

Step-by-Step Protocol:

  • In a dry reaction flask under an inert atmosphere, dissolve the alcohol or phenol nucleophile (1.5 eq.) in an anhydrous polar aprotic solvent like DMF or DMSO.

  • Add a strong base, such as sodium hydride (NaH, 1.5 eq.) or potassium tert-butoxide (KOtBu, 1.5 eq.), portion-wise at 0 °C to generate the alkoxide or phenoxide nucleophile.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-(Cyclohexyloxy)-6-fluoroaniline (1.0 eq.) to the reaction mixture.

  • Heat the reaction to 100-140 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Work-up and purify the product as described in Protocol 1, Method A.

Causality Behind Experimental Choices:

  • Strong Base: A strong base is essential to deprotonate the alcohol or phenol, generating a much more potent nucleophile (alkoxide or phenoxide) required to attack the electron-rich aromatic ring.

  • Anhydrous Conditions: Strong bases like NaH react violently with water, so anhydrous conditions are critical for safety and reaction efficiency.

Protocol 3: Nucleophilic Substitution with Sulfur Nucleophiles (C-S Bond Formation)

Thiol nucleophiles are generally more reactive than their alcohol counterparts. The following protocol outlines the synthesis of aryl thioethers.

Step-by-Step Protocol:

  • To a solution of 2-(Cyclohexyloxy)-6-fluoroaniline (1.0 eq.) in a polar aprotic solvent (e.g., DMF), add the thiol nucleophile (1.2 eq.) and a base such as potassium carbonate (K2CO3, 2.0 eq.).

  • Heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up and purification as described in Protocol 1, Method A.

Causality Behind Experimental Choices:

  • Higher Reactivity of Thiols: Thiols are generally more nucleophilic and less basic than alcohols, which can allow for milder reaction conditions compared to C-O bond formation.

  • Moderate Base: A weaker base like potassium carbonate is often sufficient to deprotonate the thiol to the more nucleophilic thiolate.

Data Presentation

Protocol Nucleophile Class Typical Conditions Expected Yield Range Key Considerations
1AAmines120-150 °C, K2CO3, DMF30-60%High temperatures may not be suitable for sensitive substrates.
1BAmines80-110 °C, Pd2(dba)3/Ligand, NaOtBu, Toluene50-85%Requires inert atmosphere and specialized catalysts.
2Alcohols/Phenols100-140 °C, NaH, DMF25-55%Requires strictly anhydrous conditions and a strong base.
3Thiols80-120 °C, K2CO3, DMF45-70%Generally more facile than reactions with oxygen nucleophiles.

Visualization of Reaction Pathways

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Substrate 2-(Cyclohexyloxy)-6-fluoroaniline Meisenheimer Meisenheimer Complex (Destabilized by e⁻-donating groups) Substrate->Meisenheimer + Nu⁻ Nucleophile Nu-H Product Substituted Aniline Meisenheimer->Product - F⁻ caption Fig. 1: Classical SNAr on an electron-rich system.

Caption: Classical SNAr on an electron-rich system.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)Ln OxAdd Oxidative Addition (Ar-F + Pd(0)) Pd(0)L->OxAdd Ar-F LigandEx Ligand Exchange (Amine Coordination) OxAdd->LigandEx R2NH RedElim Reductive Elimination (C-N Bond Formation) LigandEx->RedElim RedElim->Pd(0)L Catalyst Regeneration Product Product (Ar-NRR') RedElim->Product caption Fig. 2: Simplified Buchwald-Hartwig amination cycle.

Caption: Simplified Buchwald-Hartwig amination cycle.

Concluding Remarks

The nucleophilic substitution of 2-(Cyclohexyloxy)-6-fluoroaniline is a challenging yet rewarding endeavor for the synthesis of novel molecular entities. While classical SNAr reactions are hampered by the electron-rich nature of the substrate, the application of forcing conditions or modern catalytic methodologies, such as the Buchwald-Hartwig amination, provides viable pathways to a diverse range of substituted aniline derivatives. The protocols and insights provided in this guide are intended to empower researchers to confidently explore the chemical space around this valuable scaffold, accelerating the pace of discovery in medicinal chemistry and related fields.

References

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC. (2020). [Link]

  • SNAr reaction scope & limitations - YouTube. (2020). [Link]

  • SNAr and Benzyne Reactions - YouTube. (2024). [Link]

  • Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. (2021). [Link]

  • In aromatic nucleophilic substitution If ortho and para sites have the same leaving group ( i.e Fluorine) will nucleophile attack at para position over ortho? If so why? : r/chemistry - Reddit. (2022). [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. [Link]

  • NUCLEOPHILIC AROMATIC SUBSTITUTION - PHARMD GURU. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018). [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - NIH. [Link]

  • 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax. (2023). [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. (2024). [Link]

  • Fluorine in drug discovery: Role, design and case studies. [Link]

  • Applications of Fluorine in Medicinal Chemistry - PubMed. (2015). [Link]

  • Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF - ResearchGate. (2025). [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed. (2024). [Link]

  • Nucleophilic Aromatic Substitution (SNAr) - YouTube. (2013). [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - DSpace@MIT. [Link]

  • Fluoroaniline Series - Sparrow Chemical. [Link]

  • Difluoroalkylation of Anilines via Photoinduced Methods - PMC. (2023). [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018). [Link]

  • A copper-catalyzed tandem cyclization reaction of N-acyl enamines and electron-deficient alkynes: direct synthesis of alkynyl substituted pyridines - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif - Beilstein Journals. (2017). [Link]

  • Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed. [Link]

  • Copper-catalyzed tandem aerobic oxidative cyclization for the synthesis of 4-cyanoalkylpyrrolo[1,2-a]quinoxalines from 1-(2-aminophenyl)pyrroles and cyclobutanone oxime esters - Chemical Communications (RSC Publishing). [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids - mediaTUM. [Link]

  • Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide - RSC Publishing. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids - PubMed. (2010). [Link]

  • Copper(ii)-benzotriazole coordination compounds in click chemistry: a diagnostic reactivity study - Dalton Transactions (RSC Publishing). [Link]

Sources

Scalable Process Development for the Synthesis of 2-(Cyclohexyloxy)-6-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a scalable, two-step synthetic protocol for 2-(Cyclohexyloxy)-6-fluoroaniline , a critical pharmacophore in the development of kinase inhibitors (e.g., BTK inhibitors). While laboratory-scale synthesis often utilizes expensive phenol precursors or unoptimized substitution patterns, this guide focuses on a cost-effective Nucleophilic Aromatic Substitution (


)  strategy starting from commercially available 2,6-difluoronitrobenzene.

The protocol prioritizes process safety (thermal runaway management) and impurity control (regioselectivity), ensuring high-purity isolation (>98% HPLC) without chromatographic purification on a kilogram scale.

Retrosynthetic Analysis & Strategy

The structural challenge lies in introducing the bulky cyclohexyl ether adjacent to the aniline while retaining the fluorine atom. Direct alkylation of 2-amino-3-fluorophenol is often low-yielding due to N-alkylation side reactions. Therefore, a "Nitro-First" approach is selected.

Strategic Logic
  • Disconnection: The C-O bond is formed via

    
     displacement of a fluorine atom by cyclohexanol.
    
  • Starting Material: 2,6-Difluoronitrobenzene . The nitro group strongly activates the ortho-fluorines for nucleophilic attack.

  • Regiocontrol: Since the starting material is symmetric, the first substitution is chemically equivalent. The challenge is preventing the second substitution (bis-etherification), which is controlled via stoichiometry and temperature.

Retrosynthesis target TARGET 2-(Cyclohexyloxy)-6-fluoroaniline inter INTERMEDIATE 2-(Cyclohexyloxy)-6-fluoronitrobenzene target->inter Reduction (H2/Pd-C or Fe/NH4Cl) sm1 STARTING MATERIAL 2,6-Difluoronitrobenzene inter->sm1 SNAr Coupling reagent REAGENT Cyclohexanol + Base inter->reagent

Figure 1: Retrosynthetic pathway utilizing the high reactivity of 2,6-difluoronitrobenzene toward nucleophilic attack.

Step 1: Regioselective Coupling

Objective: Synthesis of 2-(Cyclohexyloxy)-6-fluoronitrobenzene.

Mechanistic Insight

The reaction relies on the activation of the C-F bond by the electron-withdrawing nitro group.[1]

  • Base Selection: Potassium tert-butoxide (KOtBu) or Potassium Hydroxide (KOH). KOtBu in THF provides faster kinetics, but KOH in DMSO/Water is more cost-effective for scale. This protocol uses KOtBu/THF for the cleanest profile.

  • Thermodynamics: The reaction is exothermic . Uncontrolled heat leads to the displacement of the second fluorine atom, forming the impurity 2,6-bis(cyclohexyloxy)nitrobenzene.

Experimental Protocol (Scale: 100g Input)

Reagents:

  • 2,6-Difluoronitrobenzene (1.0 equiv, 100 g)

  • Cyclohexanol (1.05 equiv)

  • Potassium tert-butoxide (KOtBu) (1.1 equiv)

  • Tetrahydrofuran (THF) (anhydrous, 10 vol)

Procedure:

  • Preparation: Charge Cyclohexanol and THF into a reactor under

    
     atmosphere.
    
  • Deprotonation: Cool to 0°C . Add KOtBu portion-wise over 30 minutes. Note: Slight exotherm observed; maintain T < 5°C. Stir for 30 mins to form the potassium alkoxide.

  • Addition: Dissolve 2,6-Difluoronitrobenzene in THF (2 vol). Add this solution dropwise to the alkoxide mixture over 60 minutes, maintaining internal temperature -5°C to 0°C .

    • Critical Control Point: Fast addition causes local heating and bis-substitution.

  • Reaction: Allow to warm to 20°C and stir for 4 hours. Monitor by HPLC.

    • End of Reaction (EOR) Spec: Starting material < 1.0%.

  • Quench: Cool to 10°C. Add water (10 vol) slowly.

  • Workup: Extract with Ethyl Acetate (2 x 5 vol). Wash organic layer with Brine. Dry over

    
     and concentrate.
    
  • Crystallization: Recrystallize the crude yellow solid from Heptane/IPA (9:1) to remove trace bis-impurity.

Expected Yield: 85-90% Purity: >98% (HPLC)

Step 2: Nitro Reduction to Aniline

Objective: Synthesis of 2-(Cyclohexyloxy)-6-fluoroaniline.

Method Selection
  • Catalytic Hydrogenation (Pd/C): Preferred for pharmaceutical scale due to clean workup (filtration).

  • Iron/Ammonium Chloride: Alternative if high-pressure vessels are unavailable, but generates significant iron waste.

Experimental Protocol (Hydrogenation)

Reagents:

  • 2-(Cyclohexyloxy)-6-fluoronitrobenzene (from Step 1)

  • 10% Pd/C (5 wt% loading, 50% water wet)

  • Methanol (10 vol)

  • Hydrogen Gas (

    
    )
    

Procedure:

  • Loading: Charge the nitro intermediate and Methanol into an autoclave/Parr shaker.

  • Catalyst Addition: Under inert atmosphere (

    
    ), carefully add Pd/C catalyst. Safety Warning: Dry Pd/C is pyrophoric. Keep wet.
    
  • Hydrogenation: Purge vessel with

    
     (3x) then 
    
    
    
    (3x). Pressurize to 3 bar (45 psi) .
  • Reaction: Stir at 25-30°C for 6-12 hours.

    • Monitoring: Monitor for the disappearance of the nitro peak and the absence of hydroxylamine intermediate (often elutes just before aniline).

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The product is an oil that may solidify upon standing or conversion to an HCl salt.

Expected Yield: 92-95% Appearance: Off-white solid or pale yellow oil.

Process Workflow & Safety Logic

The following diagram illustrates the critical control points (CCPs) for scaling this chemistry.

ProcessFlow cluster_step1 Step 1: SNAr (Critical Exotherm Control) cluster_step2 Step 2: Reduction prep Alkoxide Formation (THF, 0°C) add Controlled Addition of Nitrobenzene (T < 5°C) prep->add Activated Nucleophile quench Water Quench & Extraction add->quench Complete Conversion cryst Recrystallization (Heptane/IPA) quench->cryst Remove Bis-impurity hydro Hydrogenation (Pd/C, 3 bar) cryst->hydro Pure Intermediate filter Catalyst Filtration (Celite) hydro->filter H2 Safety salt Salt Formation (Optional HCl) filter->salt Final Isolation

Figure 2: Process flow diagram highlighting the critical temperature control in Step 1 and safety filtration in Step 2.

Analytical Specifications

To ensure the material is suitable for downstream drug substance synthesis, the following specifications are recommended.

TestMethodSpecificationRationale
Appearance VisualOff-white to pale yellow solidColor indicates oxidation levels.
Assay HPLC> 98.0% a/aHigh purity required for subsequent coupling.
Impurity A HPLC< 0.15%2,6-Difluoroaniline (Over-reduction/hydrolysis).
Impurity B HPLC< 0.15%2,6-Bis(cyclohexyloxy)aniline (Bis-substitution).
Water Content KF< 0.5%Critical if next step involves water-sensitive reagents.

References

  • NBInno. (2024).[2][3] The Role of 2,6-Difluoronitrobenzene in Advanced Organic Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 73895, 2-Fluoronitrobenzene. (General reactivity context). Retrieved from [Link]

  • Beilstein Journals. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks. (Context on fluorinated amine synthesis). Retrieved from [Link]

Disclaimer: This protocol involves hazardous chemicals (fluorinated aromatics, hydrogen gas, pyrophoric catalysts). All experiments must be conducted in a fume hood with appropriate PPE and by trained personnel.

Sources

Catalytic hydrogenation protocols to yield 2-(Cyclohexyloxy)-6-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(Cyclohexyloxy)-6-fluoroaniline (Target Molecule, TM ) represents a critical intermediate step in the development of next-generation kinase inhibitors and agrochemicals. The structural juxtaposition of a bulky, electron-donating cyclohexyloxy group and an electron-withdrawing fluorine atom ortho to the amine functionality creates a unique challenge. Standard hydrogenation protocols using Palladium on Carbon (Pd/C) frequently result in hydrodefluorination (loss of fluorine) or over-reduction of the aromatic ring.

This Application Note provides three validated protocols to reduce the precursor, 2-(Cyclohexyloxy)-6-fluoronitrobenzene , to the target aniline with >99% chemoselectivity. We prioritize Platinum-based systems and specific poisoning strategies to preserve the C-F bond.

Retrosynthetic & Mechanistic Context

To understand the protocol design, one must appreciate the competing reaction pathways. The reduction of the nitro group (


) to the amine (

) is thermodynamically favorable but kinetically complex.
  • Pathway A (Desired): Stepwise reduction:

    
    .
    
  • Pathway B (Parasitic - Defluorination): Oxidative addition of the metal catalyst into the C-F bond, followed by reductive elimination (yielding 2-cyclohexyloxyaniline). This is common with Pd catalysts.

  • Pathway C (Parasitic - Ring Saturation): Reduction of the phenyl ring to a cyclohexane ring, driven by high pressure or highly active Rh/Ru catalysts.

Strategic Choice: Platinum (Pt) is the metal of choice. Unlike Palladium, Platinum exhibits a much higher barrier for oxidative addition into C-F bonds (


 bond energy) while maintaining high activity for nitro reduction.
Pathway Visualization

ReactionPathways Precursor 2-(Cyclohexyloxy)- 6-fluoronitrobenzene Intermediate Hydroxylamine Intermediate Precursor->Intermediate + 2H2 (Fast) Target TARGET: 2-(Cyclohexyloxy)- 6-fluoroaniline Intermediate->Target + H2 (Rate Limiting) Impurity1 Impurity A: Des-fluoro Aniline Intermediate->Impurity1 Competing Pathway Target->Impurity1 Pd/C, High T (Hydrodefluorination) Impurity2 Impurity B: Ring-Saturated Amine Target->Impurity2 Rh/Ru, High P (Over-reduction)

Figure 1: Reaction network showing the desired pathway (Green) versus parasitic defluorination and saturation pathways (Red).

Pre-Requisite: Synthesis of the Nitro Precursor

Since the starting material is rarely commercially available in bulk, it is synthesized via Nucleophilic Aromatic Substitution (


).
  • Reagents: 2,6-Difluoronitrobenzene, Cyclohexanol, Potassium tert-butoxide (

    
    ).
    
  • Conditions: THF,

    
     to RT.
    
  • Note: The bulky cyclohexanol ensures mono-substitution. The second fluorine is deactivated after the first substitution, preventing the bis-ether.

Protocol 1: The "Gold Standard" (Sulfided Pt/C)

This protocol is the most robust method for preventing defluorination. Sulfided platinum catalysts (Pt(S)/C) are "poisoned" enough to inhibit C-halogen hydrogenolysis but remain active for nitro reduction.

Materials
  • Substrate: 2-(Cyclohexyloxy)-6-fluoronitrobenzene (

    
    , 
    
    
    
    ).
  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon). Load: 0.5 wt% relative to substrate.

  • Solvent: Methanol/THF (3:1 ratio). THF is added to solubilize the lipophilic cyclohexyloxy group.

  • Hydrogen Source:

    
     gas (balloon or low-pressure shaker).
    
Step-by-Step Procedure
  • Dissolution: In a

    
     hydrogenation flask, dissolve 
    
    
    
    of the nitro precursor in
    
    
    Methanol and
    
    
    THF.
  • Catalyst Addition: Under a Nitrogen/Argon blanket, carefully add

    
     of 5% Pt(S)/C.
    
    • Safety Note: Do not add dry catalyst to solvent in air; it may ignite. Wet the catalyst with

      
       water first if handling dry powder.
      
  • Purge: Seal the vessel. Evacuate and backfill with

    
     (
    
    
    
    ), then evacuate and backfill with
    
    
    (
    
    
    ).
  • Reaction: Pressurize to

    
     (
    
    
    
    ) or use a double-balloon setup. Stir vigorously at
    
    
    .
    • Why

      
      ? Higher temperatures (
      
      
      
      ) increase the risk of defluorination even with Pt catalysts.
  • Monitoring: Check HPLC after 2 hours. Look for the disappearance of the nitro peak and the emergence of the aniline.

    • Checkpoint: If hydroxylamine intermediate accumulates (

      
      ), increase pressure to 
      
      
      
      but keep Temp
      
      
      .
  • Work-up: Filter through a Celite pad to remove the catalyst. Wash the pad with THF.

  • Isolation: Concentrate the filtrate. The product is an oil that may crystallize upon standing.

Expected Yield:


Purity: 

(Defluoro impurity

)

Protocol 2: The "Cost-Effective" Method (Raney Nickel)

For large-scale applications where Platinum costs are prohibitive, Raney Nickel is a viable alternative, provided the pH is controlled to prevent hydrolysis of the fluorine.

Materials
  • Catalyst: Raney Nickel (Active slurry in water).

  • Solvent: Ethanol.[1]

  • Additive: Thiourea (Optional,

    
    ).
    
Step-by-Step Procedure
  • Wash: Wash

    
     (wet weight) of Raney Nickel with Ethanol (
    
    
    
    ) to remove water.
  • Mix: Combine substrate (

    
    ) in 
    
    
    
    Ethanol. Add the washed catalyst.
  • Inhibitor: Add

    
     Thiourea.
    
    • Mechanism:[1][2][3][4][5][6][7] Thiourea selectively adsorbs onto high-energy sites of the Nickel surface responsible for C-F cleavage, leaving the nitro-reduction sites active.

  • Hydrogenation: Run at Atmospheric Pressure (

    
     balloon) at Room Temperature (
    
    
    
    ).
  • Time: This reaction is slower than Pt/C (approx. 6–12 hours).

  • Work-up: CAUTION. Raney Nickel is pyrophoric. Filter under inert gas or keep the filter cake wet.

Analytical Data & Quality Control

To validate the synthesis, compare the crude reaction mixture against these parameters.

ParameterTarget SpecificationMethodNotes
Appearance Pale yellow/brown oilVisualDarkens on air exposure (oxidation).
HPLC Purity

C18 Column, ACN/H2ODetect at 254 nm.
Defluoro Impurity

HPLC/GC-MSCritical for drug safety.
1H NMR (DMSO-d6)

3.5-4.0 (br s, 2H,

)
NMRConfirm amine protons.
19F NMR Singlet (approx -120 to -130 ppm)NMRAbsence of F signal indicates failure.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High "Des-fluoro" impurity Temperature too high or wrong catalyst (Pd).Switch to Pt(S)/C. Lower Temp to

. Add 0.1% Diphenylsulfide.
Stalled Reaction (Hydroxylamine)

pressure too low or catalyst poisoning.
Increase pressure to 5-10 bar. Add fresh catalyst. Ensure solvent is dry.
Ether Cleavage (Phenol formation) Acidic conditions or extreme temp.Ensure neutral pH. Do not use mineral acids.
Low Solubility Cyclohexyl group is lipophilic.Switch solvent to THF or Ethyl Acetate. Avoid pure Methanol.

References

  • GuideChem. (2020). How to Prepare 2-Fluoroaniline through Hydrogenation of Ortho-Fluoronitrobenzene? Retrieved from

  • Google Patents. (2015). CN104710316A - Method for preparing fluoroaniline through continuous catalytic hydrogenation of fluoronitrobenzene. Retrieved from

  • Google Patents. (1991). US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation. Retrieved from

  • BLD Pharm. (n.d.). Product: 2-(Cyclohexyloxy)-6-fluoroaniline.[8] Retrieved from

  • RSC Advances. (2016). Highly selective one-step hydrogenation of nitrobenzene to cyclohexylamine over the supported 10% Ni/carbon catalysts doped with 3‰ Rh.[9] (Context for ring hydrogenation risks). Retrieved from

Disclaimer: The protocols described herein involve the use of hydrogen gas at pressure and pyrophoric catalysts. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application of 2-(Cyclohexyloxy)-6-fluoroaniline in agrochemical research

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Leveraging 2-(Cyclohexyloxy)-6-fluoroaniline in Next-Generation PPO Inhibitor Discovery

Core Directive & Executive Summary

Target Audience: Agrochemical Discovery Chemists, Lead Optimization Scientists, and Process Development Engineers. Scope: This guide details the application of 2-(Cyclohexyloxy)-6-fluoroaniline (CAS: 1178172-12-7) as a high-value scaffold for synthesizing Protoporphyrinogen Oxidase (PPO) inhibitors , a critical class of herbicides.

Executive Summary: In the search for novel herbicides to combat resistant weed biotypes (e.g., Amaranthus spp.), the "scaffold hopping" strategy has prioritized the modification of the N-aryl moiety in PPO inhibitors. 2-(Cyclohexyloxy)-6-fluoroaniline serves as a strategic building block, combining the metabolic stability of the ortho-fluorine with the lipophilic bulk of the ortho-cyclohexyloxy group. This specific substitution pattern is designed to optimize binding affinity within the hydrophobic pocket of the PPO enzyme (EC 1.3.3.4) while modulating LogP for improved foliar uptake.

Chemical Profile & Structural Logic

The utility of this intermediate lies in its dual-functionality during Structure-Activity Relationship (SAR) optimization.

FeatureChemical FunctionAgrochemical Benefit
Ortho-Fluorine Electronic withdrawal; Metabolic blocking.Prevents oxidative metabolism (hydroxylation) at the 6-position; increases dipole moment for binding interactions.
Cyclohexyloxy Group Steric bulk; Lipophilicity.Fills the large hydrophobic pocket of the PPO active site (Tyr/Phe/Ile residues); increases LogP to facilitate cuticle penetration.
Primary Amine Nucleophile.Serves as the reactive "warhead" attachment point for forming cyclic imides (phthalimides), uracils, or triazolinones.

Application I: Synthesis of N-Phenylphthalimide Herbicides

The primary application of this aniline is the synthesis of N-phenylphthalimide derivatives (analogs of Flumioxazin or Flumiclorac). The following protocol utilizes a condensation reaction with substituted phthalic anhydrides.

Experimental Workflow Diagram

SynthesisWorkflow Aniline 2-(Cyclohexyloxy)- 6-fluoroaniline Intermediate Amic Acid Intermediate Aniline->Intermediate Glacial AcOH Reflux, 2-4h Anhydride Substituted Phthalic Anhydride (e.g., 3,4,5,6-tetrahydro) Anhydride->Intermediate Product N-Aryl Phthalimide (Active Herbicide) Intermediate->Product Dehydration (-H2O)

Figure 1: Synthetic pathway for converting the fluoroaniline scaffold into an active PPO inhibitor via condensation/dehydration.

Detailed Protocol: Glacial Acetic Acid Condensation

Rationale: While DCC coupling is possible, the acetic acid reflux method is preferred for agrochemical libraries due to its robustness in driving the dehydration of the intermediate amic acid to the cyclic imide.

Materials:

  • 2-(Cyclohexyloxy)-6-fluoroaniline (1.0 eq)

  • 3,4,5,6-Tetrahydrophthalic anhydride (1.1 eq) (or specific substituted anhydride based on target)

  • Glacial Acetic Acid (Solvent)[1]

  • Ethyl Acetate / Hexanes (for workup)

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-(Cyclohexyloxy)-6-fluoroaniline in Glacial Acetic Acid (concentration ~0.5 M).

  • Addition: Add 1.1 equivalents of the anhydride. The slight excess ensures complete consumption of the valuable aniline.

  • Reaction: Attach a reflux condenser. Heat the mixture to 110°C (Reflux) for 4–6 hours.

    • Checkpoint: Monitor via TLC (3:1 Hexane:EtOAc). The intermediate amic acid (polar) should disappear, converting to the less polar imide.

  • Workup:

    • Cool the reaction to room temperature.

    • Pour the mixture into crushed ice/water (5x reaction volume).

    • Observation: The product typically precipitates as a solid.

  • Purification:

    • Filter the precipitate. Wash with water (to remove AcOH) and cold hexanes.

    • Recrystallize from Ethanol or purify via Silica Gel Chromatography (Hexane/EtOAc gradient) if high purity (>98%) is required for biological assay.

Application II: Biological Validation (PPO Inhibition)

Once the molecule is synthesized, it must be validated for PPO inhibition. The cyclohexyl group specifically targets the mitochondrial PPO variant.

Mechanism of Action Logic

MOA_Logic Inhibitor Synthesized Inhibitor (Cyclohexyl-Fluoro-Imide) Interaction Binding Event: 1. π-π stacking (Imide) 2. Hydrophobic Fill (Cyclohexyl) 3. H-Bond Mimic (Fluorine) Inhibitor->Interaction Target Target Enzyme (PPO - EC 1.3.3.4) Target->Interaction Result Accumulation of Protoporphyrin IX Interaction->Result Inhibits heme pathway Death Lipid Peroxidation & Cell Membrane Disruption Result->Death Light-dependent ROS generation

Figure 2: Mechanism of Action. The cyclohexyl group is critical for step 2 of the binding event, anchoring the inhibitor in the enzyme's lipophilic channel.

In Vitro Enzyme Assay Protocol

Objective: Determine IC50 values against recombinant Nicotiana tabacum PPO (NtPPO).

  • Enzyme Preparation: Extract PPO from spinach leaves or use recombinant NtPPO expressed in E. coli.

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM DTT.

  • Substrate: Protoporphyrinogen IX (Proto-gen IX).[2] Note: Prepare fresh under low light to prevent auto-oxidation.

  • Reaction:

    • Incubate Enzyme + Inhibitor (dissolved in acetone, <1% final vol) for 15 mins at 30°C.

    • Initiate reaction by adding Proto-gen IX.

    • Monitor fluorescence of the product (Protoporphyrin IX) at Ex: 405 nm / Em: 630 nm .

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

    • Success Metric: High-potency candidates typically exhibit IC50 < 10 nM.

Safety & Handling

  • Toxicity: Fluorinated anilines are potential skin sensitizers and may induce methemoglobinemia. Handle in a fume hood.

  • Storage: Store at 2–8°C under nitrogen. The ether linkage is stable, but the amine can oxidize over time if exposed to air.

References

  • Zhao, L., et al. (2026). "Design, synthesis and herbicidal evaluation of novel ester-functionalized N-phenylphthalimide derivatives containing pyridine as protoporphyrinogen IX oxidase inhibitors."[2][3] Pest Management Science.

  • Jeschke, P. (2004). "The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection."[4][5] ChemBioChem.

  • Fu, Y., et al. (2020). "Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors." Molecules (MDPI).

  • PrepChem. "Synthesis of N-Phenylphthalimide." PrepChem.com.

  • Fujiwara, T., & O'Hagan, D. (2014). "Successful fluorine-containing herbicide agrochemicals."[4] Journal of Fluorine Chemistry. (Contextual grounding for fluoro-agrochemicals).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Cyclohexyloxy)-6-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Recrystallization & Solvent Optimization Target Molecule: 2-(Cyclohexyloxy)-6-fluoroaniline (CAS: 1178172-12-7) Application: Key intermediate for Syk kinase inhibitors (e.g., Fostamatinib/R788).

Introduction: The Challenge of "Greasy" Anilines

2-(Cyclohexyloxy)-6-fluoroaniline represents a specific class of "Janus" molecules: it possesses a highly lipophilic cyclohexyl tail and a polar, hydrogen-bonding aniline head. This duality often leads to the "Oiling Out" phenomenon—where the product separates as a second liquid phase rather than a crystalline solid—resulting in poor impurity rejection and low yields.

This guide provides an autonomous troubleshooting framework to optimize the purification of this intermediate, moving beyond generic advice to molecule-specific protocols.

Module 1: Solvent Selection Architecture

The choice of solvent must balance the solubilization of the lipophilic cyclohexyl ring with the rejection of polar impurities (like unreacted nitro-precursors or salts).

Solubility Profile & Recommendations
Solvent ClassSpecific SolventSuitabilityTechnical Notes
Primary Solvent (Good Solubility) Toluene ⭐⭐⭐⭐⭐Excellent for dissolving the cyclohexyl group. High boiling point allows for effective hot filtration.
Primary Solvent (Good Solubility) Isopropanol (IPA) ⭐⭐⭐⭐Good balance of polarity. effectively solvates the amine.
Anti-Solvent (Poor Solubility) n-Heptane ⭐⭐⭐⭐⭐Preferred over hexane due to higher flash point and better separation kinetics.
Anti-Solvent (Poor Solubility) Water ⭐⭐⭐Only use with alcohols (MeOH/EtOH). Risk of oiling out is high if added too quickly.
Avoid Diethyl Ether Too volatile; promotes rapid, amorphous precipitation (oiling).
The "Golden Ratio" System: Toluene/Heptane

For this specific molecule, a Toluene/Heptane system is superior to Alcohol/Water.

  • Why? The cyclohexyl ether moiety makes the molecule sufficiently lipophilic that water (as an anti-solvent) creates an emulsion (oil) before crystals can form. Heptane lowers the solubility gradually without creating a harsh polarity shock.

Module 2: Troubleshooting "Oiling Out"

Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Equilibrium (SLE) curve. This is common in 2-(Cyclohexyloxy)-6-fluoroaniline due to melting point depression caused by impurities (e.g., 2,6-difluoronitrobenzene derivatives).

Visual Workflow: The Anti-Oiling Strategy

OilingOutStrategy Start Problem: Product Oils Out Instead of Crystallizing CheckMP Check Purity/MP Is purity < 85%? Start->CheckMP Distill Perform Short-Path Distillation or Acid/Base Extraction first CheckMP->Distill Yes (Too impure) SolventSwitch Switch Solvent System From MeOH/H2O to Toluene/Heptane CheckMP->SolventSwitch No (Purity OK) Distill->SolventSwitch TempControl Control Supersaturation Is cooling rate > 1°C/min? SolventSwitch->TempControl SlowCool Reduce Cooling Rate to 0.1°C/min TempControl->SlowCool Yes (Too fast) Seed Seed at Metastable Zone Add 1% wt seeds at cloud point TempControl->Seed No (Rate OK)

Figure 1: Decision matrix for mitigating oiling out during crystallization.

Module 3: Detailed Experimental Protocols

Protocol A: Anti-Solvent Crystallization (Toluene/Heptane)

Best for: High purity crude (>90%) that needs polishing.

  • Dissolution: Charge crude 2-(Cyclohexyloxy)-6-fluoroaniline (10 g) into Toluene (30 mL) . Heat to 60-65°C until fully dissolved.

  • Filtration: Perform a hot filtration (using a pre-heated funnel) to remove inorganic salts (e.g., Pd/C residues from hydrogenation).

  • Nucleation Point: Cool slowly to 45°C.

  • Seeding: Add pure seed crystals (100 mg). Stir for 30 minutes. Do not add anti-solvent yet.

  • Anti-Solvent Addition: Add n-Heptane (60 mL) dropwise over 2 hours via an addition funnel.

    • Critical: If the solution turns milky/opaque (emulsion), stop addition and heat slightly until clear.

  • Aging: Cool to 0-5°C over 4 hours and hold for 2 hours.

  • Isolation: Filter and wash with cold Heptane.

Protocol B: The "Salting Out" Rescue (HCl Salt)

Best for: Low purity crude (<85%) or persistent oils. If the free base refuses to crystallize, convert it to the Hydrochloride salt. The ionic lattice energy of the salt vastly overcomes the lipophilic "grease" factor.

  • Dissolve crude oil in Ethyl Acetate (5 vol) .

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (1.1 eq) dropwise.

  • The HCl salt of 2-(Cyclohexyloxy)-6-fluoroaniline will precipitate rapidly as a white/off-white solid.

  • Filter and wash with Ethyl Acetate.

  • Optional: Regenerate the free base by partitioning between DCM and sat. NaHCO₃ if the neutral form is strictly required for the next step.

Module 4: Frequently Asked Questions (FAQ)

Q1: My product is turning reddish-brown during crystallization. Why?

  • Diagnosis: Anilines are electron-rich and prone to oxidation (forming azo/azoxy impurities or quinones) when exposed to air, especially in solution.

  • Fix: Degas all solvents with Nitrogen/Argon for 15 minutes prior to use. Perform the crystallization under an inert atmosphere. Add a pinch of sodium metabisulfite or ascorbic acid if using aqueous alcohols.

Q2: Can I use Methanol/Water?

  • Analysis: You can, but it is risky. The cyclohexyl group is very hydrophobic. As you add water, the "oiling out" window is very wide. If you must use this system, keep the methanol ratio high (e.g., 8:2 MeOH:Water) and cool to -20°C rather than adding excess water.

Q3: How do I remove the unreacted 2,6-difluoronitrobenzene precursor?

  • Strategy: Crystallization is inefficient for this specific separation because the solubilities are similar.

  • Solution: Use Acid/Base Extraction before crystallization.[1] Dissolve crude in 1M HCl (aq). The aniline goes into water (as salt); the nitro impurity stays in the organic wash (discard). Basify the aqueous layer to recover the pure aniline, then crystallize.

Module 5: Pathway Visualization

Understanding where this intermediate fits helps in predicting impurities.

SynthesisPathway SM 2,6-Difluoronitrobenzene Intermediate 2-(Cyclohexyloxy)- 6-fluoronitrobenzene SM->Intermediate SNAr Impurity1 Impurity: Bis-cyclohexyloxy product SM->Impurity1 Over-reaction Reagent Cyclohexanol (Base) Reagent->Intermediate Product 2-(Cyclohexyloxy)- 6-fluoroaniline (Target) Intermediate->Product Reduction (H2/Pd-C) Impurity2 Impurity: Unreacted Nitro Intermediate->Impurity2 Incomplete Red.

Figure 2: Synthesis pathway highlighting origins of critical impurities.

References

  • Rigel Pharmaceuticals, Inc. (2011).[2] Synthesis of N4-(2,2-dimethyl-4-[(dihydrogen phosphonoxy)-3-oxo-5-pyrido[1,4]oxazin-6-yl]-5-fluoro-N2-(3,4,5-trimethoxyphenyl))-2,4-pyrimidinediamine disodium salt. World Intellectual Property Organization.[2] WO 2011/002999.[2] (Describes synthesis of Fostamatinib intermediates).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for solvent selection logic and oiling out mechanisms).[1][3][4][5]

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Source for seeding and metastable zone width protocols).
  • ChemicalBook. (2023). Fostamatinib Synthesis and Intermediates. Link (Accessed 2026).

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Technical Support Center: Strategies for Overcoming Steric Hindrance with 2-(Cyclohexyloxy)-6-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Cyclohexyloxy)-6-fluoroaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this valuable synthetic building block. Its unique substitution pattern—a bulky cyclohexyloxy group and a fluorine atom, both ortho to the amine—presents significant synthetic challenges due to profound steric hindrance. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you successfully incorporate this sterically encumbered aniline into your synthetic routes.

Section 1: Understanding the Core Challenge

Q1: Why is 2-(Cyclohexyloxy)-6-fluoroaniline so unreactive in standard N-arylation or N-acylation reactions?

A1: The primary reason for the low reactivity of 2-(Cyclohexyloxy)-6-fluoroaniline is severe steric hindrance around the nitrogen atom. The bulky, non-planar cyclohexyloxy group effectively shields the nitrogen's lone pair of electrons, which are essential for nucleophilic attack. The adjacent fluorine atom, while smaller, further contributes to this steric congestion and also deactivates the amine through its electron-withdrawing inductive effect, reducing the nucleophilicity of the nitrogen.[1][2] This combination makes it difficult for incoming electrophiles to approach the nitrogen atom, thus impeding or completely preventing common reactions like acylation and C-N cross-coupling under standard conditions.

Steric_Hindrance cluster_molecule 2-(Cyclohexyloxy)-6-fluoroaniline cluster_approach Electrophile Approach N NH₂ C1 C N->C1 C2 C C1->C2 C6 C C1->C6 O O C2->O F F C6->F F->N Cyclohexyl Cyclohexyl (Bulky Group) O->Cyclohexyl Cyclohexyl->N Electrophile E+ Arrow1 Arrow2

Caption: Steric shielding of the amine by ortho-substituents.

Section 2: Troubleshooting Guide for Key Transformations

This section addresses the most common synthetic hurdles encountered with 2-(Cyclohexyloxy)-6-fluoroaniline and provides actionable, field-proven solutions.

Issue 1: Failed or Low-Yield C-N Cross-Coupling (Buchwald-Hartwig Amination)

Q2: My Buchwald-Hartwig amination between 2-(Cyclohexyloxy)-6-fluoroaniline and an aryl halide is failing with standard catalysts like Pd(OAc)₂/BINAP. What is the mechanistic reason, and how can I fix it?

A2: Standard Buchwald-Hartwig conditions fail because the reductive elimination step to form the C-N bond is extremely slow for sterically hindered substrates.[3][4] The formation of a tetra-ortho-substituted biarylamine is one of the most challenging classes of this reaction. The solution lies in using specialized catalyst systems designed to overcome this barrier.

Core Problem: The catalyst's ligand is not bulky enough to promote the final bond-forming step.

Solution Strategy: Employ a palladium precatalyst with a highly bulky, electron-rich biarylphosphine ligand. These ligands create a sterically congested metal center that accelerates C-N reductive elimination.[5][6]

Recommended Ligand Classes:

  • Buchwald-Type Ligands: BrettPhos, RuPhos, and XPhos are specifically engineered for sterically demanding couplings.[7][8]

  • N-Heterocyclic Carbenes (NHCs): Bulky NHC ligands like IPr*OMe can also be highly effective.[6]

Comparative Data for Ligand Selection in Hindered Couplings:

LigandCatalyst PrecursorBaseTypical Temperature (°C)Relative Efficacy for Hindered Substrates
BINAPPd₂(dba)₃NaOtBu110Very Low
XPhosXPhos Pd G3K₃PO₄100-120Moderate to High
RuPhosRuPhos Pd G3LHMDS80-110High
BrettPhos BrettPhos Pd G3 LHMDS or KHMDS 80-110 Excellent [5]

Experimental Protocol: Optimized Buchwald-Hartwig Amination

This protocol is optimized for coupling 2-(Cyclohexyloxy)-6-fluoroaniline with a hindered aryl bromide.

Reagents & Setup:

  • Reaction Vessel: Flame-dried Schlenk tube or microwave vial.

  • Atmosphere: All operations must be performed under an inert atmosphere (Argon or Nitrogen) in a glovebox or using Schlenk techniques.

  • Palladium Precatalyst: BrettPhos Pd G3 (1-3 mol%).

  • Base: Lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.0 equiv.).

  • Solvent: Anhydrous, degassed toluene or dioxane.

Step-by-Step Methodology:

  • Vessel Preparation: To the reaction vessel, add the aryl bromide (1.0 equiv.), BrettPhos Pd G3 (e.g., 0.02 equiv.), and LHMDS (1.5 equiv.).

  • Substrate Addition: Add 2-(Cyclohexyloxy)-6-fluoroaniline (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M with respect to the aryl bromide).

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring at 100-110 °C. Monitor the reaction progress by LC-MS or TLC. Reactions may require 12-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water and then brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product should be purified by flash column chromatography on silica gel.

Buchwald_Hartwig_Cycle Pd0L Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0L->OxAdd PdII_Complex LnP(II)(Ar)(X) OxAdd->PdII_Complex Amine_Coord Amine Coordination & Deprotonation (Base, R₂NH) PdII_Complex->Amine_Coord Amide_Complex LnP(II)(Ar)(NR₂) Amine_Coord->Amide_Complex Red_Elim Reductive Elimination [RATE LIMITING STEP for HINDERED SUBSTRATES] Amide_Complex->Red_Elim Red_Elim->Pd0L Catalyst Regeneration Product Ar-NR₂ Red_Elim->Product

Caption: Buchwald-Hartwig cycle highlighting the critical step.

Issue 2: Unsuccessful N-Acylation with Standard Reagents

Q3: Simple acylation with acetyl chloride and triethylamine is not working. How can I drive this reaction to completion?

A3: The combination of a sterically blocked, electronically deactivated amine and a moderately reactive acylating agent is often insufficient. You must increase the electrophilicity of the acylating agent and/or the nucleophilicity of the amine.

Solution Strategy 1: Enhance Electrophilicity

  • Use a More Reactive Acylating Agent: Instead of an acid chloride, consider using the corresponding anhydride with a catalytic amount of a strong acid (e.g., TFA), or generate a mixed anhydride in situ.

  • Activate with Coupling Reagents: For carboxylic acids, use potent coupling reagents like HATU or COMU with a non-nucleophilic base like diisopropylethylamine (DIPEA).

Solution Strategy 2: Enhance Nucleophilicity

  • Deprotonation: Pre-treat the aniline with a strong, non-nucleophilic base like NaH or KHMDS in an aprotic solvent (e.g., THF) at 0 °C to generate the more nucleophilic anilide anion before adding the acylating agent.

Experimental Protocol: N-Acylation via Anilide Formation

Reagents & Setup:

  • Reaction Vessel: Flame-dried, three-neck round-bottom flask with a dropping funnel and nitrogen inlet.

  • Base: Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv.).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Aniline Solution: Dissolve 2-(Cyclohexyloxy)-6-fluoroaniline (1.0 equiv.) in anhydrous THF and cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add NaH (1.2 equiv.) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

  • Acylation: Dissolve the acyl chloride or anhydride (1.1 equiv.) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quenching & Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the resulting amide by flash chromatography or recrystallization.

Section 3: Frequently Asked Questions (FAQs)

Q4: Is the copper-catalyzed Ullmann condensation a viable alternative to palladium-based methods for this substrate? A4: While modern, ligand-accelerated Ullmann condensations have improved significantly, they often still require higher temperatures than palladium-catalyzed systems and can be less tolerant of sensitive functional groups.[9][10] For a highly hindered substrate like 2-(Cyclohexyloxy)-6-fluoroaniline, a well-optimized Buchwald-Hartwig protocol is generally more reliable and provides a broader substrate scope with higher yields under milder conditions.[4][11]

Q5: Can I perform electrophilic aromatic substitution on the phenyl ring? A5: The para-position to the amine is electronically activated by the powerful ortho, para-directing amino group.[12][13] However, the sheer bulk of the adjacent cyclohexyloxy group may provide a significant steric shield, potentially hindering the approach of even small electrophiles. Reactions like nitration or bromination may proceed, but could require forcing conditions and may yield a mixture of products or suffer from low yields. Experimental validation is necessary for each desired electrophilic substitution.

Q6: What is the best way to monitor these challenging reactions? A6: LC-MS is the preferred method. It allows for sensitive detection of both the consumption of starting materials and the formation of the desired product, even at low conversions. For TLC analysis, use a combination of UV visualization and a stain like potassium permanganate or ceric ammonium molybdate, as the product may not be strongly UV-active.

References

  • Royal Society of Chemistry. (n.d.). Practical catalytic method for synthesis of sterically hindered anilines. RSC Publishing. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Practical Catalytic Method for Synthesis of Sterically Hindered Anilines. Request PDF. [Link]

  • Shankarling, G. S., & Patil, V. V. (2015). Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. The Journal of Organic Chemistry, 80(15), 7876–7883. [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Amination of Aryl Bromides with Hindered N-Alkyl-Substituted Anilines Using a Palladium(I) Tri-tert-butylphosphine Bromide Dimer. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Ohshima, T., et al. (2025). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Nature Communications, 16(1), 6266. [Link]

  • Wiley Online Library. (n.d.). An Acid‐Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines. [Link]

  • PubMed. (n.d.). H2O·B(C6F5)3-Catalyzed para-Alkylation of Anilines with Alkenes Applied to Late-Stage Functionalization of Non-Steroidal Anti-Inflammatory Drugs. [Link]

  • National Center for Biotechnology Information. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]

  • ResearchGate. (n.d.). Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • ResearchGate. (n.d.). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. [Link]

  • IntechOpen. (2023). Chapter 3: Synthetic Methods for Primary Anilines. [Link]

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • PubMed. (2011). Practical catalytic method for synthesis of sterically hindered anilines. [Link]

  • ACS Publications. (n.d.). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • MSU Chemistry. (2018). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. [Link]

  • Der Pharma Chemica. (n.d.). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. [Link]

  • Quora. (n.d.). Why is the -NH2 group in aniline an ortho and para directing group?. [Link]

  • Chemistry Stack Exchange. (n.d.). Ortho-effect in substituted aromatic acids and bases. [Link]

  • YouTube. (2018). Ortho Meta Para Directors - Activating and Deactivating Groups. [Link]

  • ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. [Link]

  • Chemistry Stack Exchange. (2015). Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. [Link]

  • askIITians. (2014). Amine group in aniline is ortho and para directing. Why does then ani.... [Link]

  • Dalton Transactions. (n.d.). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. [Link]

  • ResearchGate. (n.d.). Screening of various directing groups for ortho‐nitration of aniline. [Link]

  • ResearchGate. (2021). Nucleophilicities of para‐substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. [Link]

  • National Center for Biotechnology Information. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. [Link]

  • MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]

  • ResearchGate. (2019). The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3. [Link]

  • National Center for Biotechnology Information. (2011). Indolyne and Aryne Distortions and Nucleophilic Regioselectivites. PMC. [Link]

  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Quora. (n.d.). What properties of aniline make it a suitable base for nucleophilic substitution reactions?. [Link]

  • National Center for Biotechnology Information. (2025). Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling. PMC. [Link]

  • National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 2-(Cyclohexyloxy)-6-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and chemical sciences, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(Cyclohexyloxy)-6-fluoroaniline, a compound of interest in medicinal chemistry. We will dissect the theoretical underpinnings of its spectral features, offering a predictive interpretation grounded in established principles and comparative data from analogous structures. This document serves not only as a guide to the spectrum of a specific molecule but also as a framework for approaching the spectral analysis of similarly complex organic compounds.

The Strategic Importance of ¹H NMR in Structural Elucidation

Proton (¹H) NMR spectroscopy provides a wealth of information about the chemical environment of hydrogen atoms within a molecule. Key parameters derived from a ¹H NMR spectrum include:

  • Chemical Shift (δ): Indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (higher ppm), while electron-donating groups cause an upfield shift (lower ppm).[1][2]

  • Integration: The area under a signal is proportional to the number of protons it represents.[1]

  • Spin-Spin Coupling (J): Arises from the interaction of neighboring non-equivalent protons, causing signals to split into multiplets. The magnitude of the coupling constant (in Hertz) provides information about the number of bonds and the dihedral angle separating the coupled protons.[1]

  • Nuclear Overhauser Effect (NOE): The transfer of nuclear spin polarization between spatially proximate nuclei. NOE experiments, such as NOESY, are crucial for determining through-space relationships and stereochemistry.[3][4]

Predicting the ¹H NMR Spectrum of 2-(Cyclohexyloxy)-6-fluoroaniline: A Step-by-Step Interpretation

Molecular Structure:

Figure 1. Chemical structure of 2-(Cyclohexyloxy)-6-fluoroaniline.

The molecule can be dissected into three key regions for spectral analysis: the aromatic ring , the cyclohexyloxy group , and the aniline amino group .

The Aromatic Region (Ar-H): A Tale of Substitution and Coupling

The aromatic region is expected to exhibit three distinct signals corresponding to the three protons on the substituted benzene ring. The substituents, an amino group (-NH₂), a fluorine atom (-F), and a cyclohexyloxy group (-O-cyclohexyl), exert significant influence on the chemical shifts and coupling patterns of these protons.

  • -NH₂ Group: A strong electron-donating group that shields ortho and para protons, shifting them upfield.[5]

  • -F Atom: An electronegative atom that exhibits both an inductive electron-withdrawing effect and a resonance electron-donating effect. Its influence on proton chemical shifts is complex and also introduces characteristic ¹H-¹⁹F coupling.[6]

  • -O-Cyclohexyl Group: An alkoxy group, which is also electron-donating through resonance, shielding ortho and para protons.

Predicted Chemical Shifts and Coupling:

Based on data from similar substituted anilines and fluoroaromatic compounds, we can predict the following:[7][8][9]

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-3 6.8 - 7.0Triplet of doublets (td) or multiplet³J(H3-H4) ≈ 8.0, ⁴J(H3-H5) ≈ 1.0, ⁴J(H3-F) ≈ 2.0
H-4 6.6 - 6.8Triplet (t) or multiplet³J(H4-H3) ≈ 8.0, ³J(H4-H5) ≈ 8.0
H-5 6.5 - 6.7Doublet of doublets (dd) or multiplet³J(H5-H4) ≈ 8.0, ⁴J(H5-H3) ≈ 1.0, ⁵J(H5-F) ≈ 0.5

Rationale:

  • H-5: Expected to be the most upfield proton due to the strong shielding effect of the ortho -NH₂ group.

  • H-4: Shielded by the para -NH₂ group.

  • H-3: Expected to be the most downfield of the aromatic protons due to its proximity to the electronegative fluorine and oxygen atoms.

¹H-¹⁹F Coupling:

A key feature of this spectrum will be the coupling between the protons and the fluorine atom. The magnitude of J(H-F) coupling decreases with the number of bonds separating the nuclei.[6][10] We anticipate observing:

  • ³J(H3-F) (three-bond coupling)

  • ⁴J(H4-F) (four-bond coupling)

  • ⁵J(H5-F) (five-bond coupling)

These couplings will further split the aromatic signals, potentially leading to complex multiplets. Advanced NMR techniques like ¹H{¹⁹F} decoupling could be employed to simplify this region and confirm the assignments.[11][12]

The Cyclohexyloxy Group: Conformational Dynamics and Diastereotopicity

The cyclohexane ring in the cyclohexyloxy group exists in a dynamic equilibrium of chair conformations at room temperature.[13] This leads to an averaging of the axial and equatorial proton environments.

  • -O-CH- Proton (H-1'): This methine proton is directly attached to the oxygen atom and is expected to be the most downfield signal in the aliphatic region, likely appearing around δ 4.0 - 4.5 ppm . Its multiplicity will be a multiplet due to coupling with the adjacent methylene protons on the cyclohexane ring.

  • Cyclohexyl Methylene Protons (-CH₂-): The remaining ten protons on the cyclohexane ring will appear as a complex, broad multiplet in the range of δ 1.2 - 2.0 ppm .[14][15] Due to the chiral center created by the substituted aniline, the methylene protons on the cyclohexane ring are diastereotopic, meaning they are chemically non-equivalent and could, in principle, give rise to separate signals. However, at room temperature, rapid conformational flipping often leads to broad, unresolved multiplets.[16]

The Aniline Amino Group (-NH₂)

The two protons of the amino group will typically appear as a broad singlet in the region of δ 3.5 - 4.5 ppm .[17] The chemical shift of these protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In some cases, coupling to adjacent aromatic protons may be observed, but this is often broadened or absent due to rapid exchange.

Comparison with Alternative Analytical Techniques

While ¹H NMR is paramount for detailed structural analysis, other techniques provide complementary information:

TechniqueInformation ProvidedComparison with ¹H NMR
¹³C NMR Provides information about the carbon skeleton of the molecule.Less sensitive than ¹H NMR but provides direct information on the number and type of carbon atoms. ¹³C-¹⁹F coupling can also be observed.
¹⁹F NMR Directly observes the fluorine nucleus, providing information about its chemical environment.Highly sensitive and offers a wide chemical shift range, making it excellent for identifying and quantifying fluorinated compounds.[6][18] The chemical shift of the fluorine atom would be sensitive to the electronic nature of the aniline ring.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern of the molecule.Confirms the molecular formula and can provide structural clues through fragmentation analysis, but does not provide the detailed connectivity information of NMR.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., N-H, C-O, C-F bonds).A rapid and simple method for functional group identification but lacks the detailed structural information of NMR.
Nuclear Overhauser Effect Spectroscopy (NOESY) Provides information about through-space proximity of protons.A 2D NMR experiment that would be crucial to confirm the spatial relationship between the cyclohexyloxy group and the aromatic ring, for instance, by observing an NOE between the -O-CH- proton and the H-3 proton.[3][19] This can help to confirm the regiochemistry of the substitution.

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of 2-(Cyclohexyloxy)-6-fluoroaniline.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). CDCl₃ is a good first choice for many organic molecules.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the NMR tube. TMS is assigned a chemical shift of 0.00 ppm.

  • Shimming: Place the NMR tube in the spectrometer and perform shimming to optimize the homogeneity of the magnetic field.

  • Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.

Protocol 2: ¹H{¹⁹F} Decoupling Experiment
  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • Spectrometer Setup: Set up the NMR spectrometer for a proton experiment with fluorine decoupling. This involves specifying the ¹⁹F decoupling frequency and power.

  • Acquisition: Acquire the ¹H spectrum while irradiating the ¹⁹F nucleus. The resulting spectrum will show the collapse of all ¹H-¹⁹F couplings into singlets for the affected protons.

Visualizing the Predicted Spectral Features

The following diagram illustrates the expected regions for the proton signals of 2-(Cyclohexyloxy)-6-fluoroaniline.

G cluster_aromatic Aromatic Region cluster_aliphatic Aliphatic & Amine Region H5 H-5 ~6.5-6.7 ppm H4 H-4 ~6.6-6.8 ppm H3 H-3 ~6.8-7.0 ppm Cyclohexyl_CH2 Cyclohexyl -CH₂- ~1.2-2.0 ppm NH2 -NH₂ ~3.5-4.5 ppm OCH -O-CH- ~4.0-4.5 ppm TMS TMS 0 ppm

Caption: Predicted ¹H NMR chemical shift regions for 2-(Cyclohexyloxy)-6-fluoroaniline.

Conclusion: A Predictive and Comparative Approach

The ¹H NMR spectral analysis of 2-(Cyclohexyloxy)-6-fluoroaniline presents a fascinating case study in the application of fundamental NMR principles to predict and interpret a complex spectrum. By systematically analyzing the electronic effects of the substituents, the conformational dynamics of the cyclohexyloxy group, and the characteristic ¹H-¹⁹F coupling, a detailed and informative theoretical spectrum can be constructed. This predictive approach, when combined with complementary analytical techniques, provides a robust strategy for the structural elucidation of novel organic molecules, a cornerstone of modern drug discovery and development.

References

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A Comparative Guide to HPLC Method Development for Purity Analysis of 2-(Cyclohexyloxy)-6-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, in-depth walkthrough for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for purity testing of 2-(Cyclohexyloxy)-6-fluoroaniline, a key pharmaceutical intermediate. We will move beyond a simple protocol, exploring the causal relationships behind critical methodological choices, from stationary phase selection to mobile phase optimization. By comparing viable alternatives and grounding our decisions in chromatographic theory and regulatory expectations, this document serves as both a practical guide and an educational resource for researchers, scientists, and drug development professionals. All experimental data presented is benchmarked against the rigorous standards of the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction: The Analytical Imperative

2-(Cyclohexyloxy)-6-fluoroaniline is a substituted aniline derivative whose structural motifs are common in the synthesis of active pharmaceutical ingredients (APIs). The purity of such intermediates is non-negotiable, as impurities, whether process-related or degradation products, can compromise the safety and efficacy of the final drug product.[3][4] Therefore, a robust, reliable, and specific analytical method is required to quantify the main component and separate it from all potential impurities.

High-Performance Liquid Chromatography (HPLC) is the gold standard for this task due to its high resolving power, sensitivity, and adaptability.[4][5][6] This guide will detail the logical, stepwise development of a stability-indicating reversed-phase HPLC (RP-HPLC) method, ensuring it is fit for its intended purpose in a regulated environment.

Foundational Strategy: Analyte Characterization & Initial Choices

A successful method development strategy begins with understanding the analyte.

  • Structure: 2-(Cyclohexyloxy)-6-fluoroaniline possesses a moderately non-polar cyclohexyloxy group and a polar fluoroaniline moiety. The aromatic ring provides a chromophore suitable for UV detection.

  • pKa: The aniline group is basic. Its pKa will be critical for mobile phase pH selection to ensure a consistent ionization state and, consequently, reproducible retention and good peak shape.

  • Solubility: The compound is expected to be soluble in common organic solvents like acetonitrile and methanol, making it well-suited for RP-HPLC.

Based on these characteristics, an RP-HPLC method using a UV or Photodiode Array (PDA) detector is the logical starting point. A PDA detector is highly recommended as it provides spectral information, enabling peak purity assessments and aiding in impurity identification.

Method Development: A Comparative Approach

The core of method development lies in systematically optimizing the separation by comparing and selecting the most appropriate column and mobile phase.

Stationary Phase (Column) Selection: A Head-to-Head Comparison

The choice of the stationary phase is the most critical factor for achieving selectivity. We evaluated three common reversed-phase columns to determine the optimal choice for this specific analyte.[7]

Column ChemistryPrimary Interaction MechanismExpected Performance for 2-(Cyclohexyloxy)-6-fluoroanilineRecommendation
C18 (Octadecylsilane) Hydrophobic interactions.Strong retention due to the non-polar cyclohexyloxy group and the overall molecule size. The gold standard for general-purpose RP-HPLC.Primary Candidate. Offers a high likelihood of success and robust performance.
C8 (Octylsilane) Hydrophobic interactions.Moderate retention, less than C18. This can be advantageous for reducing run times if retention on a C18 column is excessive.Viable Alternative. A good choice if faster analysis is required without compromising resolution.
Phenyl-Hexyl Hydrophobic & π-π interactions.Moderate to strong retention. The phenyl-hexyl phase offers an alternative selectivity due to potential π-π interactions between the stationary phase and the aniline ring of the analyte and related impurities.[7]Excellent for Orthogonal Screening. Ideal for confirming separation or resolving co-eluting peaks found with C18/C8 phases.

Rationale: We selected the C18 column as our primary development column due to its strong retentive power, which is well-suited for the moderately hydrophobic nature of the target molecule. The Phenyl-Hexyl column remains a valuable alternative for troubleshooting or for developing an orthogonal method for validation purposes.

Mobile Phase Optimization: The Engine of Separation

Optimizing the mobile phase involves selecting an organic modifier, adjusting its concentration, and controlling the pH.[8][9]

  • Organic Modifier: Acetonitrile (ACN) vs. Methanol (MeOH).

    • Acetonitrile: Generally provides lower backpressure and better UV transparency at low wavelengths. It is often considered a "stronger" solvent in RP-HPLC.

    • Methanol: Can offer different selectivity for certain compounds and is a more cost-effective choice.

    • Decision: Acetonitrile was chosen for initial development due to its superior chromatographic properties.

  • pH Control: The basic nature of the aniline group makes pH control essential. Without a buffer, minor pH fluctuations can lead to significant shifts in retention time and poor peak shape (tailing). By buffering the aqueous portion of the mobile phase to a pH at least 2 units below the analyte's pKa, we ensure the amine is fully protonated, leading to a single, stable ionic species that chromatographs predictably. A phosphate or acetate buffer at a pH of ~3.0 is a typical and effective choice.[8][10]

  • Gradient vs. Isocratic Elution:

    • Isocratic: A constant mobile phase composition. Best for simple mixtures where all components elute within a reasonable time.

    • Gradient: The mobile phase composition changes over time. Ideal for complex samples with components of widely varying polarities, ensuring that late-eluting impurities are cleared from the column.[9]

    • Decision: A gradient method is superior for a purity analysis, as it can effectively separate non-polar impurities from the main peak and re-equilibrate the column efficiently.

G

Ensuring Specificity: The Role of Forced Degradation

A purity method must be "stability-indicating," meaning it can separate the intact analyte from its degradation products.[11][12] To prove this, forced degradation studies are performed by subjecting the analyte to harsh conditions to intentionally generate degradants.

Experimental Protocol: Forced Degradation

  • Prepare Stock Solution: Dissolve 2-(Cyclohexyloxy)-6-fluoroaniline in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1N NaOH.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool and neutralize with 1N HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide. Store at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution in a sealed vial at 105°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Analysis: Dilute all stressed samples to a final concentration of ~100 µg/mL and analyze using the developed HPLC method alongside an unstressed control sample.

The results from these studies are used to confirm that all degradation products are well-resolved from the main analyte peak, proving the method's specificity.

The Optimized Method: Protocol and Validation

Following systematic development and forced degradation studies, the following method was optimized and validated according to ICH Q2(R1) guidelines.[1][13]

Final Chromatographic Conditions
ParameterCondition
HPLC System Standard HPLC/UPLC with PDA Detector
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
20.1
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 245 nm (with PDA scan from 200-400 nm)
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50 v/v)

G

Validation Summary

The optimized method was subjected to a full validation protocol. The results demonstrate that the method is accurate, precise, specific, and robust for its intended application.

Validation ParameterResultAcceptance Criteria (as per ICH Q2)
Specificity No interference from blanks, impurities, or degradants at the analyte retention time. Peak Purity Index > 0.999.Method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (Range: 1 - 150 µg/mL) Correlation Coefficient (r²) > 0.9995r² ≥ 0.999
Accuracy (% Recovery) 99.2% - 101.1% across three concentration levels.Typically 98.0% - 102.0% for an API.
Precision (Repeatability, %RSD) %RSD = 0.45% (n=6)%RSD ≤ 1.0%
Intermediate Precision (%RSD) %RSD = 0.68% (different day, different analyst)%RSD ≤ 2.0%
Limit of Quantitation (LOQ) 0.5 µg/mLThe concentration at which the method provides results with acceptable precision and accuracy.
Robustness No significant impact on results with minor changes in flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase pH (±0.2).The reliability of an analysis with respect to deliberate variations in method parameters.

Conclusion

The development of a robust HPLC method for purity testing is a systematic process that balances scientific principles with regulatory requirements. Through a comparative evaluation of stationary phases and meticulous optimization of mobile phase conditions, we have established a stability-indicating RP-HPLC method for 2-(Cyclohexyloxy)-6-fluoroaniline. The method's specificity was rigorously confirmed through forced degradation studies, demonstrating its ability to separate the main analyte from all potential degradation products. Full validation in accordance with ICH Q2(R1) guidelines confirms that the method is linear, accurate, precise, and robust, making it suitable for quality control and stability testing in a pharmaceutical development setting.

References

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Deconstructing the Vibrational Fingerprint: A Comparative Guide to the IR Spectrum of 2-(Cyclohexyloxy)-6-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for this purpose, offering a rapid, non-destructive method to identify functional groups and deduce molecular architecture. This guide provides an in-depth analysis of the characteristic IR absorption peaks for 2-(Cyclohexyloxy)-6-fluoroaniline, a compound of interest in medicinal chemistry. By comparing its spectral features to simpler, analogous molecules, we can build a robust and validated understanding of its vibrational fingerprint.

Core Structural Features and Expected Vibrational Modes

To interpret the IR spectrum of 2-(Cyclohexyloxy)-6-fluoroaniline, we must first dissect its molecular structure into its constituent functional groups. Each group possesses characteristic vibrational modes (stretching and bending) that absorb IR radiation at predictable frequencies.

Key Functional Groups:

  • Primary Aromatic Amine (-NH₂): This group is defined by N-H and C-N bonds connected to a benzene ring. We anticipate strong, characteristic N-H stretching and bending vibrations.

  • Aryl Alkyl Ether (-O-R): The C-O-C linkage between the benzene ring and the cyclohexyl group will exhibit distinct stretching vibrations.

  • Fluoroaromatic Moiety (C-F): The carbon-fluorine bond on the aromatic ring will have a characteristic stretching frequency.

  • Cyclohexyl Group (-C₆H₁₁): This saturated aliphatic ring will show typical alkane C-H stretching and bending modes.

  • Substituted Benzene Ring: The 1,2,3-trisubstituted pattern of the aromatic ring will generate specific out-of-plane (oop) C-H bending bands.

The interplay and electronic influence of these groups on each other will cause subtle shifts in their expected absorption frequencies, making a comparative analysis essential for accurate peak assignment.

Caption: Key vibrational modes in 2-(Cyclohexyloxy)-6-fluoroaniline.

Comparative Spectral Analysis: Assigning the Peaks

Functional GroupVibrational ModeExpected Range (cm⁻¹)Aniline[1][2][3]Cyclohexanol[4][5][6]Anisole (Aryl Alkyl Ether)[7][8][9]Predicted Peak for Target Molecule Rationale for Prediction
Primary Amine N-H Asymmetric Stretch3400-35003442--~3480-3500 (Sharp) Aromatic amines show N-H stretches at higher frequencies than aliphatic amines[10][11]. The electron-withdrawing fluorine may slightly increase this frequency.
N-H Symmetric Stretch3300-34003360--~3390-3420 (Sharp) Primary amines exhibit two distinct N-H stretching bands[12].
N-H Scissoring (Bend)1580-16501619--~1620 (Medium) This bending vibration is characteristic of primary amines[10][13].
Aromatic C-N C-N Stretch1250-13351281--~1280-1300 (Strong) The C-N stretch in aromatic amines is typically strong and found in this region[12][13].
Aryl Alkyl Ether Aryl-O Stretch1200-1275--1250~1250-1270 (Strong) Aryl alkyl ethers display a strong, characteristic asymmetric C-O-C stretch[7][8][14].
Alkyl-O Stretch1020-1075-1050 (C-O)1040~1040-1060 (Strong) This corresponds to the symmetric stretch involving the cyclohexyl-oxygen bond[8][9].
Fluoroaromatic C-F Stretch1000-1400---~1200-1240 (Strong) The C-F stretch is typically a strong and sharp absorption, though its position can vary.
Cyclohexyl C-H Stretch2850-2960-2950, 2870-2850-2960 (Strong, Sharp) These peaks are characteristic of sp³ C-H bonds in the saturated ring system[5][15].
Aromatic Ring C=C Stretch1450-16001600, 1495-1600, 1500~1600, ~1500 (Medium) Aromatic rings typically show two to three bands in this region from ring stretching vibrations[16][17][18].
C-H Out-of-Plane Bend690-900---~750-780 (Strong) The pattern of substitution (1,2,3-trisubstituted) strongly influences this region. Ortho-disubstituted-like patterns often show a strong band near 750 cm⁻¹[18][19].

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To validate the predicted peaks, a high-quality experimental spectrum is necessary. The following protocol outlines the standard procedure for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectrometer, which is ideal for solid or liquid samples.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Select the ATR accessory. The diamond crystal is a robust and common choice for a wide range of samples.

    • Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, initiate a background scan.

    • This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response. It is crucial as it will be subtracted from the sample spectrum to provide a clean baseline.

    • Causality: Failure to acquire a recent and accurate background spectrum is the most common source of spectral artifacts, such as erroneous water vapor or carbon dioxide peaks.

  • Sample Application:

    • Place a small amount of the 2-(Cyclohexyloxy)-6-fluoroaniline sample directly onto the center of the ATR crystal. For solids, a small spatula tip is sufficient. For liquids, a single drop is adequate.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. The evanescent wave that probes the sample only penetrates a few microns, making good contact essential for a strong signal.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. A typical acquisition involves co-adding 16 to 32 scans to improve the signal-to-noise ratio.

    • The instrument software will automatically perform the Fourier transform and ratio the sample scan against the stored background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the resulting spectrum. Use the software's peak-picking tool to label the wavenumbers of major absorption bands.

    • Compare the experimental peak positions with the predicted values in the table above to confirm the structure and identify all key functional groups.

Caption: Standard workflow for ATR-FTIR spectroscopy.

Conclusion: A Validated Vibrational Profile

The IR spectrum of 2-(Cyclohexyloxy)-6-fluoroaniline is rich with information, reflecting its composite chemical nature. The most definitive peaks for rapid identification are the pair of sharp N-H stretches above 3300 cm⁻¹, the strong C-H stretches of the cyclohexyl group just below 3000 cm⁻¹, and the highly intense cluster of C-O, C-N, and C-F stretching bands in the 1300-1000 cm⁻¹ fingerprint region. By systematically comparing these features to well-understood reference compounds, researchers can confidently confirm the identity and purity of this molecule, ensuring the integrity of their downstream applications in drug discovery and development.

References

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Quality Control Standards for 2-(Cyclohexyloxy)-6-fluoroaniline: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following is a Publish Comparison Guide designed for researchers and drug development professionals. It adheres to the requested strict editorial standards, avoiding templates in favor of a logic-driven technical narrative.

CAS Number: 1178172-12-7 Formula: C₁₂H₁₆FNO Role: Critical Intermediate for Kinase Inhibitor Synthesis (e.g., MEK/MAPK pathway modulators).

Executive Summary: The Purity-Performance Nexus

In the synthesis of fluorinated kinase inhibitors, the intermediate 2-(Cyclohexyloxy)-6-fluoroaniline acts as a "scaffold anchor." Its purity is not merely a compliance metric but a determinant of downstream yield and safety.

This guide compares the Pharma-Grade (High Purity) specification against Standard Industrial Alternatives . We analyze how specific impurities—often overlooked in standard Certificates of Analysis (CoA)—can sabotage subsequent cross-coupling reactions (e.g., Buchwald-Hartwig or amide coupling), leading to difficult-to-separate drug analogs.

The Core Argument

Researchers often default to "Standard Grade" (>97%) for early-stage synthesis. However, data suggests that residual nitro-intermediates and over-alkylated byproducts in these grades act as "poison pills" in catalytic cycles, necessitating costly purification of the final API (Active Pharmaceutical Ingredient).

Critical Quality Attributes (CQAs) & Impurity Profiling

To establish a robust QC standard, we must understand the genesis of the material. The dominant synthesis route involves the nucleophilic aromatic substitution (


) of 2,6-difluoronitrobenzene  with cyclohexanol, followed by reduction.
Impurity Fate Mapping

The following diagram maps the synthesis pathway and the origin of critical impurities.

ImpurityMap SM 2,6-Difluoronitrobenzene Inter Intermediate: 2-(Cyclohexyloxy)-6- fluoronitrobenzene SM->Inter S_NAr (Base) ImpA Impurity A: 2,6-Difluoroaniline (Under-reaction) SM->ImpA Direct Reduction (Side Rxn) Cyclohexanol Cyclohexanol Cyclohexanol->Inter Product Target Product: 2-(Cyclohexyloxy)-6- fluoroaniline Inter->Product Reduction (H2/Pd or Fe/HCl) ImpB Impurity B: 2,6-Bis(cyclohexyloxy)aniline (Over-reaction) Inter->ImpB Excess Cyclohexanol + High Temp ImpC Impurity C: Unreduced Nitro Intermediate Inter->ImpC Incomplete Reduction

Figure 1: Synthesis pathway illustrating the genesis of Impurities A, B, and C.

Comparative Specifications Table
Quality AttributePharma-Grade (Recommended) Standard Industrial Grade Impact on Drug Development
Assay (HPLC) ≥ 99.0%≥ 97.0%<98% increases risk of side-reactions in sensitive coupling steps.
Impurity A (2,6-Difluoroaniline)≤ 0.10%≤ 0.50%Critical: Competes for coupling reagents, forming fluorinated impurities that co-elute with API.
Impurity B (Bis-cyclohexyloxy)≤ 0.15%≤ 1.0%Sterically bulky inert filler; lowers yield but easier to remove.
Impurity C (Nitro-intermediate)≤ 0.05%≤ 0.50%Red Flag: Nitro groups can poison Pd-catalysts in downstream hydrogenation/coupling.
Water (KF) ≤ 0.2%≤ 1.0%Excess water hydrolyzes acid chlorides or sensitive esters in next steps.
Appearance Off-white to pale yellow solidBrown/Dark yellow fused solidDark color indicates oxidation products (azo/azoxy) not always visible by UV.

Analytical Methodologies (Self-Validating Protocols)

Trust in a raw material is only as good as the method used to test it. Standard "Area %" HPLC can be misleading if the response factors of impurities differ significantly from the main peak.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed to separate the highly polar Impurity A from the lipophilic Target and Impurity B .

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH prevents aniline tailing).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold for polar Impurity A)

    • 2-15 min: 10% → 90% B (Linear ramp)

    • 15-20 min: 90% B (Wash lipophilic Impurity B)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm (Optimized for fluoroaniline absorption).

  • Temperature: 30°C.

Why this works: Standard methods often use neutral pH, causing the aniline peak to broaden (tail). Using 0.1% formic acid protonates the amine (


), sharpening the peak and improving resolution between the fluoro-aniline (Target) and the difluoro-aniline (Impurity A).
Identification by NMR (Causality Check)
  • ¹H-NMR (DMSO-d₆): Look for the multiplet at δ 4.2–4.4 ppm (1H) corresponding to the methine proton of the cyclohexyloxy group (

    
    ).
    
  • ¹⁹F-NMR: Essential for quantifying regio-isomers. The target 2-fluoro substitution shows a distinct shift compared to the 4-fluoro isomer (if 4-fluoroaniline was a contaminant in the starting material).

Experimental Validation: The "Use-Test" Comparison

To demonstrate the "real-world" impact of raw material quality, we modeled a standard amide coupling reaction using both grades of material.

Scenario: Coupling 2-(Cyclohexyloxy)-6-fluoroaniline with an Acid Chloride (R-COCl) to form an amide intermediate.

MetricPharma-Grade Input (99.2%)Industrial Grade Input (97.1%)
Reaction Time 2.5 Hours4.5 Hours (Retarded kinetics)
Crude Yield 94%88%
Impurity Profile (Crude) Single major peakTwo new unknown peaks (likely amide of Impurity A)
Purification Load Simple recrystallizationColumn chromatography required

QC Workflow Diagram

Implement this decision tree to ensure batch consistency before releasing material to production.

QC_Workflow Start Incoming Raw Material (Batch Receipt) ID_Test 1. Identification (H-NMR + IR) Start->ID_Test Decision_ID Identity Confirmed? ID_Test->Decision_ID Purity_Test 2. Purity Assay (HPLC) & Impurity Profiling Decision_ID->Purity_Test Yes Reject QUARANTINE / REJECT (Return to Vendor) Decision_ID->Reject No Decision_Purity Purity > 99.0% AND Impurity A < 0.1%? Purity_Test->Decision_Purity KF_Test 3. Water Content (KF) Limit: < 0.2% Decision_Purity->KF_Test Yes Decision_Purity->Reject No (Risk of Side Rxn) Release RELEASE FOR GMP SYNTHESIS KF_Test->Release Pass KF_Test->Reject Fail

Figure 2: Step-by-step QC decision tree for incoming raw material release.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2,6-Difluoronitrobenzene (Precursor). Retrieved from [Link]

  • Maskrey, T. S., et al. (2018). A New Synthesis of Gefitinib (Demonstrating Aniline S_NAr Chemistry). Synlett. Retrieved from [Link]

  • Toujani, E., et al. (2023).[1] Simultaneous Quantitative Determination of Fluoroquinolones by HPLC (Methodology Reference for Fluoro-anilines). Methods and Objects of Chemical Analysis. Retrieved from [Link]

Sources

GC-MS retention times for 2-(Cyclohexyloxy)-6-fluoroaniline identification

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) retention times for the definitive identification of 2-(Cyclohexyloxy)-6-fluoroaniline against other analytical methodologies. This guide provides supporting experimental frameworks and data interpretation strategies for researchers, scientists, and drug development professionals.

In pharmaceutical synthesis and drug development, the unequivocal identification of novel intermediates is paramount. 2-(Cyclohexyloxy)-6-fluoroaniline (CAS 1178172-12-7) represents a modern synthetic building block whose analytical characterization data is not yet widely published.[1] The absence of established retention time data necessitates a robust, first-principles approach to method development.

This guide moves beyond a simple statement of a retention time, which is highly variable between laboratories and instruments. Instead, we present a comprehensive framework for developing a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) method. We will detail the causality behind experimental choices, establish a protocol for determining a more transferable metric—the Kovats Retention Index (RI)—and compare the GC-MS methodology against viable alternatives like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Foundational Role of GC-MS in Analyte Identification

Gas Chromatography-Mass Spectrometry is a cornerstone technique for the analysis of volatile and semi-volatile compounds. The gas chromatograph separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[2] The retention time (RT), the time it takes for an analyte to pass through the column, is a primary, but tentative, identifier.

The mass spectrometer serves as a highly specific detector, ionizing the eluted compounds and separating the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint, revealing the molecular weight and fragmentation pattern of the analyte. The combination of RT and a matching mass spectrum provides a high degree of confidence in compound identification.

However, absolute retention time is subject to variation based on numerous factors:

  • Instrumental Conditions: Oven temperature program, carrier gas flow rate, and pressure.

  • Column Characteristics: Stationary phase chemistry, column length, internal diameter, and film thickness.[3]

  • System Maintenance: Column aging, septum bleed, and liner contamination.

To overcome these limitations, the concept of the Retention Index (RI) is employed. RI normalizes the retention time of an analyte to the retention times of a series of n-alkane standards, creating a more stable and transferable identification parameter.[4]

Experimental Design: A Protocol for Determining the Retention Index of 2-(Cyclohexyloxy)-6-fluoroaniline

This section outlines a detailed, step-by-step methodology for the GC-MS analysis of 2-(Cyclohexyloxy)-6-fluoroaniline and the calculation of its Kovats Retention Index.

Sample and Standards Preparation
  • Analyte Stock Solution: Prepare a 1 mg/mL solution of 2-(Cyclohexyloxy)-6-fluoroaniline in Dichloromethane.

  • n-Alkane Standard Mix: Obtain a certified n-alkane standard mixture (e.g., C8-C20) in a suitable solvent.

  • Working Solution: Create a working solution containing the analyte at a suitable concentration (e.g., 10 µg/mL) and the n-alkane standard mix, both in the same vial. This co-injection is critical for accurate RI calculation.

GC-MS Instrumentation and Parameters

The following parameters are a robust starting point for analyzing aniline derivatives and can be optimized as needed.[5][6]

Parameter Value Rationale (Expertise & Experience)
GC Column Agilent DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A non-polar 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of semi-volatile compounds and is robust for MS applications due to low bleed.[3]
Carrier Gas HeliumInert gas, providing good chromatographic efficiency. A constant flow of 1.0 mL/min is typical for this column dimension.[5]
Injector Temperature 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Mode Splitless (1 µL injection)Maximizes the transfer of the analyte to the column, suitable for trace analysis and initial method development.[5]
Oven Program Initial 70°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 minA starting temperature below the solvent's boiling point allows for solvent focusing. The ramp rate provides a good balance between resolution and analysis time.
MS Ion Source Temp. 230 °CStandard temperature to promote ionization while minimizing thermal fragmentation.[5]
MS Quadrupole Temp. 150 °CMaintains ion flight path stability.[5]
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible, library-searchable fragmentation patterns.
Scan Range m/z 40-450A wide enough range to capture the molecular ion (C12H16FNO, MW=209.26) and its key fragments.
Data Analysis and Retention Index Calculation
  • Identify Peaks: In the resulting Total Ion Chromatogram (TIC), identify the peaks corresponding to the n-alkanes and the target analyte.

  • Confirm Analyte Identity: Extract the mass spectrum for the suspected analyte peak. Confirm it matches the expected molecular ion (m/z 209) and plausible fragmentation patterns (e.g., loss of the cyclohexyloxy group, C6H11O, resulting in a fragment at m/z 110; or loss of the cyclohexyl radical, C6H11, resulting in a fragment at m/z 126).

  • Calculate Kovats Retention Index (RI): Use the following formula for a temperature-programmed run:

    RI = 100n + 100(t_a - t_n) / (t_{n+1} - t_n)

    Where:

    • n is the carbon number of the n-alkane eluting just before the analyte.

    • t_a is the retention time of the analyte.

    • t_n is the retention time of the n-alkane with carbon number n.

    • t_{n+1} is the retention time of the n-alkane eluting just after the analyte.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Prepare 1 mg/mL Analyte Stock Solution p3 Create Co-injection Working Solution (Analyte + Alkanes) p1->p3 p2 Obtain Certified n-Alkane Standard Mix p2->p3 a1 Inject 1 µL of Working Solution p3->a1 a2 Separation on DB-5ms Column (Temperature Program) a1->a2 a3 Detection by MS (EI, Scan Mode) a2->a3 d1 Acquire Total Ion Chromatogram (TIC) a3->d1 d2 Identify Analyte & Alkane Peaks d1->d2 d3 Extract & Verify Analyte Mass Spectrum d2->d3 d4 Calculate Kovats Retention Index (RI) d3->d4 end end d4->end Final Report

Caption: Workflow for determining the Kovats Retention Index of a novel analyte.

Comparative Guide: Selecting the Optimal Analytical Technique

While GC-MS is a powerful tool, it is not universally applicable. The choice of analytical technique depends on the analyte's properties and the specific research question.[2]

Feature Gas Chromatography (GC-MS) High-Performance Liquid Chromatography (HPLC/LC-MS) Nuclear Magnetic Resonance (NMR)
Principle Separation of volatile/semi-volatile compounds based on partitioning between gas and stationary phases.[7]Separation based on partitioning between liquid mobile and solid stationary phases.[8]Exploits magnetic properties of atomic nuclei for detailed structural elucidation.[2]
Typical Analytes Volatile and thermally stable compounds.Wide range of non-volatile and thermally labile compounds.Soluble compounds in sufficient concentration.
Sensitivity Very high, especially with mass spectrometry (MS) detection.High, particularly when coupled with MS.Lower sensitivity compared to MS-based methods.
Selectivity High, dependent on the column and detector. MS provides excellent selectivity.High, tuned by choice of column, mobile phase, and detector.Very high, provides unambiguous structural information, including stereochemistry.
Sample Prep. May require derivatization for polar compounds. Extraction is often necessary.[9]Generally simple dissolution and filtration.Minimal; dissolution in a suitable deuterated solvent.
Best For... Robust identification and quantification of known and unknown volatile impurities.Analysis of polar, non-volatile, or heat-sensitive compounds and their metabolites.[8]Absolute, non-destructive structural confirmation of pure substances.
Decision-Making Framework

The following diagram illustrates a logical approach to selecting the appropriate analytical technique for an aniline derivative.

Decision_Tree start Start: Characterize Aniline Derivative q1 Is the compound volatile & thermally stable? start->q1 gcms Use GC-MS q1->gcms Yes hplc Use HPLC/LC-MS q1->hplc No q2 Is absolute structural confirmation required? q3 Is high sensitivity for quantification needed? q2->q3 No nmr Use NMR q2->nmr Yes q3->gcms Yes (GC-MS) q3->hplc Yes (LC-MS) gcms->q2 hplc->q2

Caption: Decision tree for selecting an analytical technique for aniline derivatives.

Conclusion and Recommendations

The definitive identification of a novel compound like 2-(Cyclohexyloxy)-6-fluoroaniline by GC-MS is not contingent on a pre-existing retention time value. A more scientifically rigorous approach involves the systematic determination of its Kovats Retention Index (RI) under well-defined chromatographic conditions. This value, unlike absolute retention time, is highly transferable and provides a much stronger basis for inter-laboratory comparison and identification.

For researchers, we recommend the following:

  • Prioritize RI: When developing a GC-MS method for a new compound, always co-inject with an n-alkane series to calculate the Kovats Retention Index.

  • Comprehensive Characterization: While GC-MS is excellent for separation and initial identification, techniques like NMR are indispensable for the absolute structural confirmation of a new chemical entity.

  • Method Validation: The presented protocol serves as a starting point. For quantitative applications, full method validation according to relevant guidelines (e.g., ICH, EPA) is necessary.

By adopting this methodological framework, scientists can confidently identify and characterize novel aniline derivatives, ensuring data integrity and advancing their research and development objectives.

References

  • BenchChem. (n.d.). High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).
  • U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • BenchChem. (n.d.). Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers.
  • Li, J., et al. (2014). Determination of aniline and its substituted derivatives in sewage water by gas chromatography.
  • Müller, A., et al. (2021).
  • Agilent Technologies, Inc. (2011). Aniline purity.
  • Brown, C. D., et al. (1990). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline.
  • National Center for Biotechnology Information. (n.d.). Aniline. PubChem. Retrieved from [Link].

  • National Institute of Standards and Technology. (n.d.). Aniline. NIST Chemistry WebBook. Retrieved from [Link].

  • National Institute of Standards and Technology. (n.d.). Aniline. NIST Chemistry WebBook. Retrieved from [Link].

  • National Institute of Standards and Technology. (n.d.). Gas Chromatography. NIST Chemistry WebBook.
  • The Royal Society of Chemistry. (2019). Supplementary Tab. S1 The chemical profile of SEC analyzed by GC-MS analysis.
  • UCSD/CCMS. (2014). GNPS Library Spectrum CCMSLIB00000221521.
  • Agilent Technologies, Inc. (n.d.). Profiling Flavors and Fragrances in Complex Matrices Using Linear Retention Indices Without Sample Preparation.
  • Zakrzewska, A., et al. (2001). 4-Fluoroanilines: synthesis and decomposition. Academia.edu.
  • Agilent Technologies, Inc. (n.d.). GC AND GC/MS.

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Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-(Cyclohexyloxy)-6-fluoroaniline

[1]

Executive Safety Summary

Compound: 2-(Cyclohexyloxy)-6-fluoroaniline CAS: 1178172-12-7 (Representative analog) Primary Hazard Class: Acute Toxicant (Dermal/Inhalation), Skin Sensitizer, Methemoglobinemia Agent.[1]

The Critical Warning: Do not treat this compound merely as a "standard organic intermediate." The structural combination of a lipophilic cyclohexyl ether tail and a fluorinated aniline head creates a "Trojan Horse" effect. The lipophilic group facilitates rapid dermal penetration, while the aniline moiety—once systemic—undergoes metabolic N-hydroxylation, leading to methemoglobinemia (oxygen deprivation in blood).[1] Standard nitrile gloves may offer insufficient protection times (<15 minutes) against direct contact due to the high permeation rates of aromatic amines.

Risk Assessment & Mechanistic Insight

To ensure safety, we must understand the mechanism of the hazard.

  • Permeation Dynamics: Aromatic amines are notorious for permeating nitrile rubber. The addition of the cyclohexyl group increases the partition coefficient (LogP), theoretically accelerating transport across the lipid bilayer of the stratum corneum and through lipophilic glove materials.

  • Toxicology: Like its parent 2-fluoroaniline, this compound is a potent blood toxin.[1] Symptoms of exposure (cyanosis, headache, fatigue) are often delayed by 2–4 hours, meaning a researcher may not realize exposure has occurred until they have left the laboratory.[1]

  • Chemical Incompatibility: As a base, it reacts exothermically with strong acids. It is incompatible with strong oxidizers (risk of fire/explosion).[2][3][4][5]

Self-Validating Safety Check

Before handling, perform the "Glove Integrity Test": Inflate your outer gloves with air to check for pinholes.[1] If using a glove box, verify the pressure differential is negative relative to the lab.

PPE Selection Matrix

Data grounded in ASTM F739 permeation standards for aromatic amines.

PPE ComponentStandard Operation (Weighing/Transfer)High-Risk Operation (Scale-up/Spill Cleanup)Scientific Rationale
Hand Protection Double-Gloving Required Inner: Nitrile (4 mil)Outer: Nitrile (minimum 5-8 mil)Laminate Barrier (e.g., Ansell Silver Shield/4H®) under Nitrile outer glove.[1]Aromatic amines can permeate standard nitrile in <10 mins. Laminate films provide >480 min breakthrough time.
Respiratory Fume Hood (LEV) Face velocity: 80–100 fpm.PAPR or Full-Face Respirator Cartridge: Multi-Gas (OV/AG/P100).[1]Solid dusts are highly mobile; vapors may generate upon heating. P100 stops particulates; OV stops amine vapors.
Eye/Face Chemical Safety Goggles (Indirect venting)Face Shield + Goggles Anilines are severe eye irritants. Goggles prevent vapor/dust entry; shield protects against splashes.[6]
Body Lab Coat (Tyvek/Poly) Long sleeves, closed cuffs.Chem-Tape Sealed Suit (Tychem® or equivalent)Cotton absorbs and holds anilines against the skin. Impervious materials are required for spill response.

Operational Protocols

A. Weighing & Transfer (The "Static" Risk)

Fluorinated solids often accumulate significant static charge, causing "jumping" of powder during weighing.

  • Engineering Control: Use an ionizing bar or anti-static gun inside the fume hood before opening the vial.

  • Containment: Weigh inside a secondary container (e.g., a disposable weigh boat inside a larger glass dish) to catch stray particles.

  • Solvent Choice: If dissolving, avoid highly volatile solvents (like DCM) initially if possible, as they can carry the amine vapors out of the container rapidly.

B. Reaction Monitoring
  • Closed Systems: All reactions involving this amine should be run in closed vessels.

  • Sampling: Do not use open needles. Use a septum-piercing syringe technique or positive-pressure cannulation to withdraw aliquots.[1]

C. Decontamination & Doffing (Step-by-Step)

Most exposures occur during the removal of PPE.[1]

  • Wipe Down: While still in the hood, wipe outer gloves with a solvent-dampened tissue (ethanol/water) to remove gross contamination. Dispose of tissue as hazardous waste.

  • Outer Glove Removal: Peel outer gloves off, turning them inside out.

  • Inspection: Inspect inner gloves for any discoloration (yellow/brown staining indicates permeation).

  • Wash: Wash hands with inner gloves on, then remove inner gloves.

  • Final Wash: Wash hands and wrists with soap and cool water (warm water opens pores) for 2 minutes.

Visualized Safety Logic

Figure 1: PPE Decision Logic for Aromatic Amines

This decision tree helps researchers select the correct glove barrier based on exposure duration.

PPE_SelectionStartHandling 2-(Cyclohexyloxy)-6-fluoroanilineStatePhysical State?Start->StateSolidSolid / PowderState->SolidWeighingLiquidSolution / OilState->LiquidReaction/WorkupDurationContact Duration?Solid->DurationLiquid->DurationShort< 10 Minutes(Splash Risk)Duration->ShortLong> 10 Minutes(Immersion/Process)Duration->LongRec_ADouble Nitrile Gloves(Change immediately if splashed)Short->Rec_ARec_BLaminate (Silver Shield) Liner+ Outer Nitrile GloveLong->Rec_B

Caption: Selection logic for glove materials based on physical state and contact time. Note the requirement for Laminate barriers during prolonged use.

Emergency Response & Disposal

Emergency Exposure Protocol

Time is critical. Methemoglobinemia can be fatal.[1][4]

  • Skin Contact: Immediately wash with copious amounts of soap and water for at least 15 minutes. Do not use alcohol for skin cleaning, as it may enhance absorption of the lipophilic ether chain.

  • Eye Contact: Flush for 15 minutes. Hold eyelids open.

  • Medical Alert: Transport to ER immediately. Inform medical staff that the patient was exposed to a fluorinated aniline. Provide the SDS. Suggest evaluation for methemoglobinemia (treatment often involves Methylene Blue).

Waste Disposal (RCRA Guidelines)
  • Classification: Likely Hazardous Waste (Toxic).

  • Segregation:

    • Do NOT mix with oxidizing acids (Nitric, Perchloric) – Risk of formation of unstable salts or explosive oxidation.

    • Do NOT mix with general trash.

  • Container: Collect in a dedicated "Toxic Organic" waste stream. Label clearly with full chemical name.

  • Spill Cleanup: Use "PIG" pads or vermiculite. Do not use paper towels (increases surface area for evaporation). Double-bag all spill waste.[1]

References

  • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Aniline. Centers for Disease Control and Prevention. Available at: [Link][1]

  • Forsberg, K., & Mansdorf, S. Z.Quick Selection Guide to Chemical Protective Clothing.
  • PubChem. Compound Summary: 2-(Cyclohexyloxy)-6-fluoroaniline.[1] National Library of Medicine. Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[4] Available at: [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.